TEAD-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H14F3NO |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
1-[3-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H14F3NO/c1-2-15(21)20-10-9-13(11-20)4-3-12-5-7-14(8-6-12)16(17,18)19/h2,5-8,13H,1,9-11H2 |
Clé InChI |
SMWFYQNFFUAYFF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCC(C1)C#CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
TEAD-IN-11: A Technical Guide to its Mechanism of Action in the Hippo Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of TEAD-IN-11, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo signaling pathway. This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biological and experimental processes.
The Hippo Pathway and the Role of TEAD Transcription Factors
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its core consists of a kinase cascade involving the STE20-like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[3][4]
Pathway "ON" State (High Cell Density): When the pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][5] This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins, marking them for proteasomal degradation.[3][4] In this state, TEAD transcription factors in the nucleus remain unbound by YAP/TAZ and are inactive, preventing the expression of pro-proliferative and anti-apoptotic genes.[6]
Pathway "OFF" State (Low Cell Density or Dysregulation): In the absence of upstream Hippo signaling, YAP and TAZ are not phosphorylated and can translocate into the nucleus.[5][6] Within the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4).[6][7] This YAP/TAZ-TEAD complex then recruits other co-activators to drive the transcription of target genes such as CTGF, CYR61, and MYC, promoting cell proliferation, survival, and migration.[3][8][9] Dysregulation of the Hippo pathway, leading to a constitutively "OFF" state, is a common feature in many human cancers, making the YAP/TEAD interaction a compelling target for therapeutic intervention.[2][8]
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
The Selectivity Profile of TEAD Inhibitors: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Selectivity Profiling of TEAD Inhibitors
Executive Summary
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is implicated in various cancers, making TEAD proteins attractive therapeutic targets.[3] The development of small molecule inhibitors targeting the interaction between TEAD and its co-activators, YAP and TAZ, is a promising strategy in oncology.[4]
A critical aspect of the preclinical development of TEAD inhibitors is the characterization of their selectivity profile across the four highly homologous TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). Understanding the isoform selectivity is paramount for elucidating the specific biological roles of each TEAD protein and for developing safer and more effective therapeutics.
This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of TEAD inhibitors, with a focus on TEAD1, TEAD2, and TEAD3. It includes a summary of selectivity data for representative TEAD inhibitors, detailed experimental protocols for key biochemical assays, and visualizations of the relevant signaling pathway and experimental workflows. It is important to note that extensive searches for "TEAD-IN-11" did not yield any publicly available information regarding its chemical structure, mechanism of action, or selectivity profile. Therefore, this guide will utilize data from other known TEAD inhibitors to illustrate the principles and methodologies of selectivity profiling.
The TEAD Family and the Hippo Signaling Pathway
The TEAD family consists of four members, TEAD1, TEAD2, TEAD3, and TEAD4, which share a highly conserved TEA DNA-binding domain.[5] They function as the primary nuclear effectors of the Hippo signaling pathway.[6] When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ.[7] In the "off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and survival.[8]
Selectivity Profile of Representative TEAD Inhibitors
The high degree of homology among TEAD paralogs presents a challenge for the development of isoform-selective inhibitors. However, subtle differences in their structures, particularly in the palmitoylation pocket, have been exploited to achieve selectivity. The following table summarizes the selectivity profiles of some reported TEAD inhibitors against TEAD1, TEAD2, and TEAD3.
| Inhibitor | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | Assay Type | Reference |
| DC-TEADin1072 | 0.61 ± 0.02 | > 50 | 0.58 ± 0.12 | Biochemical (ABPP) | [5] |
| DC-TEAD3in03 | > 25 | > 25 | 0.16 ± 0.03 | Biochemical (ABPP) | [5] |
| Compound 1 | - | - | 1.4 | TR-FRET | [4] |
| GNE-7883 | - | - | - | TR-FRET | [4] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. A lower value indicates higher potency. "-" indicates data not reported in the cited literature.
Experimental Protocols for Selectivity Profiling
The determination of a TEAD inhibitor's selectivity profile relies on robust and sensitive biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed platforms for studying protein-protein interactions and their inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.[4] Inhibition of the interaction leads to a decrease in the FRET signal.
Methodology:
-
Protein and Peptide Preparation:
-
Purified, recombinant His-tagged TEAD proteins (YAP-binding domain of TEAD1, TEAD2, and TEAD3) are used.
-
A biotinylated peptide corresponding to the TEAD-binding domain of YAP (e.g., amino acids 50-100) is synthesized.[4]
-
-
Assay Components:
-
Europium (Eu3+)-labeled anti-His antibody (donor).
-
Streptavidin-conjugated XL665 (acceptor).[4]
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
His-tagged TEAD protein is pre-incubated with the Eu3+-labeled anti-His antibody.
-
The test compound (inhibitor) at various concentrations is added to the TEAD-antibody complex and incubated.
-
Biotinylated YAP peptide pre-incubated with streptavidin-XL665 is then added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
AlphaLISA Assay
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[9] One molecule is captured by a donor bead and the other by an acceptor bead. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. Disruption of the interaction prevents this energy transfer.
Methodology:
-
Protein Preparation:
-
Full-length, tagged TEAD proteins (e.g., with a GST-tag) and tagged YAP/TAZ proteins (e.g., with a His-tag) are expressed and purified.
-
-
Assay Components:
-
Streptavidin-coated donor beads.
-
Anti-tag (e.g., anti-GST) antibody-conjugated acceptor beads.
-
Biotinylated anti-tag (e.g., anti-His) antibody.
-
Assay buffer.
-
-
Procedure:
-
The test compound is incubated with the TEAD and YAP/TAZ proteins.
-
A mixture of biotinylated anti-His antibody and anti-GST acceptor beads is added, followed by incubation.
-
Streptavidin-coated donor beads are then added.
-
The plate is incubated in the dark to allow for bead association.
-
The AlphaLISA signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The thorough characterization of the selectivity profile of TEAD inhibitors is a cornerstone of their preclinical development. By employing robust biochemical assays such as TR-FRET and AlphaLISA, researchers can quantitatively assess the potency and isoform preference of novel compounds. This information is invaluable for understanding the specific functions of TEAD paralogs, interpreting in vivo efficacy and toxicity data, and ultimately guiding the development of targeted therapies for cancers driven by the Hippo-TEAD pathway. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel TEAD inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
TEAD-IN-11: A Covalent Inhibitor of YAP/TAZ-TEAD Interaction
An In-depth Technical Guide on the Mechanism and Evaluation of TEAD-IN-11
This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. This compound disrupts the critical protein-protein interaction between TEADs and their co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), key components of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP/TAZ-TEAD transcriptional complex are implicated in the development and progression of various cancers. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, and outlines the experimental protocols for its characterization.
Core Mechanism of Action
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, it phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ.[3] In the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[1][4]
This compound, also identified in the scientific literature as compound 38, is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[5][6] This pocket is essential for the post-translational palmitoylation of TEADs, a modification important for their stability and interaction with YAP/TAZ.[7][8] By covalently binding to this cysteine, this compound allosterically disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of their target genes.[6][9]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Biochemical Inhibitory Activity of this compound against TEAD Isoforms [5]
| Target | IC50 (nM) |
| TEAD1 | 8.7 |
| TEAD2 | 3.4 |
| TEAD3 | 5.6 |
Table 2: Cellular Inhibitory Activity of this compound [5]
| Cell Line / Assay | IC50 (nM) |
| MCF-7 Reporter Assay | ≤10 |
| H2052 Cell Line | ≤100 |
| NCI-H226 Cell Line | ≤100 |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention by this compound.
Caption: The Hippo signaling pathway and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction are provided below.
TEAD-YAP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between TEAD and YAP proteins in vitro.
Principle: The assay utilizes a TEAD protein fused to a donor fluorophore (e.g., Terbium cryptate) and a YAP peptide fragment labeled with an acceptor fluorophore (e.g., d2). When in close proximity due to protein-protein interaction, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. Inhibitors of the interaction will decrease this signal.
Protocol:
-
Reagents:
-
Purified recombinant TEAD protein (e.g., GST-TEAD) labeled with an anti-GST antibody conjugated to a donor fluorophore (e.g., Tb).
-
A biotinylated peptide corresponding to the TEAD-binding domain of YAP labeled with an acceptor fluorophore (e.g., streptavidin-d2).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 4 µL of the donor-labeled TEAD protein solution to each well.
-
Add 4 µL of the acceptor-labeled YAP peptide solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader. A time delay (e.g., 60 µs) after excitation (e.g., 337 nm) is used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: A generalized workflow for a TR-FRET based protein-protein interaction assay.
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., the GTIIC element). Inhibition of the YAP/TAZ-TEAD interaction by this compound will lead to a decrease in luciferase expression and, consequently, a reduction in the luminescent signal upon addition of the luciferase substrate.
Protocol:
-
Cell Line:
-
Procedure (96-well plate format):
-
Seed the reporter cells at an appropriate density (e.g., 35,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-48 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Data Acquisition:
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability (e.g., using a co-transfected Renilla luciferase reporter or a separate cell viability assay) to account for potential cytotoxicity of the compound.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: The logical relationship between this compound and the resulting luminescent signal.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Principle: The viability of cells is measured after a defined period of exposure to the inhibitor. Common methods include colorimetric assays (e.g., MTT, WST-8) that measure metabolic activity or assays that quantify ATP levels (e.g., CellTiter-Glo).
Protocol:
-
Cell Lines:
-
Cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H2052 and NCI-H226).
-
-
Procedure (96-well plate format):
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).
-
-
Data Acquisition:
-
Add the viability reagent (e.g., WST-8) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
Conclusion
This compound is a potent, selective, and covalent inhibitor of the YAP/TAZ-TEAD protein-protein interaction. By targeting the palmitate-binding pocket of TEADs, it effectively abrogates the oncogenic transcriptional program driven by the Hippo pathway. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and similar compounds as potential therapeutics for cancers with dysregulated Hippo signaling.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. onclive.com [onclive.com]
- 4. TEAD1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Investigating TEAD-IN-11 in Non-Small Cell Lung Cancer Models: A Technical Guide
Abstract
The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of organ size and tissue homeostasis. In many cancers, including non-small cell lung cancer (NSCLC), this pathway is dysregulated, leading to the hyperactivation of the transcriptional coactivators YAP and TAZ. YAP and TAZ exert their oncogenic functions primarily through their interaction with the TEAD family of transcription factors. This has made the YAP/TAZ-TEAD interface an attractive target for therapeutic intervention. TEAD-IN-11 is a covalent inhibitor with high affinity for multiple TEAD paralogs. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in models relevant to NSCLC, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and workflows.
Introduction to the Hippo-YAP/TAZ-TEAD Pathway in NSCLC
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1] In many NSCLC tumors, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[2][3] Overexpression of YAP and TAZ in NSCLC is correlated with poor prognosis.[3] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for this malignancy.
Mechanism of Action of TEAD Inhibitors
TEAD inhibitors, such as this compound, are being developed to disrupt the oncogenic output of the hyperactivated Hippo pathway. Many of these inhibitors, including this compound, are designed to bind to a lipid pocket on TEAD proteins, which is essential for their interaction with YAP and TAZ.[4] By occupying this pocket, these small molecules allosterically inhibit the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of downstream target genes.[5]
Quantitative Data for this compound and Other TEAD Inhibitors
The following tables summarize the in vitro efficacy of this compound and other representative TEAD inhibitors in relevant cancer cell lines. While specific data for this compound in NSCLC cell lines is limited in publicly available literature, data from mesothelioma cell lines, which often share a dependency on the YAP/TAZ-TEAD axis, are presented.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| TEAD1 | 8.7 | Biochemical Assay | - | [1] |
| TEAD2 | 3.4 | Biochemical Assay | - | [1] |
| TEAD3 | 5.6 | Biochemical Assay | - | [1] |
| TEAD-dependent Reporter | ≤10 | Reporter Assay | MCF-7 | [1] |
| Cell Viability | ≤100 | Cell Proliferation Assay | H2052 (Mesothelioma) | [1] |
| Cell Viability | ≤100 | Cell Proliferation Assay | NCI-H226 (Mesothelioma) | [1] |
Table 2: In Vitro Efficacy of Other TEAD Inhibitors in NSCLC Cell Lines
| Inhibitor | NSCLC Cell Line | IC50 (nM) | Assay Type | Reference |
| VT107 | NCI-H226 | 32 | Cell Viability | [6] |
| VT108 & Cobimetinib | - | Synergistic effect in 10/42 NSCLC cell lines | Cell Viability | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from studies investigating various TEAD inhibitors in cancer models.
Cell Viability Assay
This protocol is used to determine the concentration of a TEAD inhibitor that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H226, NCI-H2052) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound or other TEAD inhibitors in culture medium. Add the diluted compounds to the cells and incubate for 72-144 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
Western Blot Analysis
This protocol is used to assess the protein levels of key components of the Hippo pathway.
-
Cell Lysis: Treat NSCLC cells with the TEAD inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against YAP, TAZ, TEAD, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm the disruption of the YAP-TEAD interaction by an inhibitor.
-
Cell Transfection and Lysis: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged YAP and TEAD proteins. Treat the cells with the TEAD inhibitor, then lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-TEAD) and protein A/G agarose beads overnight.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA for HA-YAP) to detect the co-immunoprecipitated protein.[8]
In Vivo Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of a TEAD inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., NCI-H226) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the TEAD inhibitor (e.g., by oral gavage) and vehicle control to the respective groups at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting or immunohistochemistry, to assess target engagement.[9]
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Co-Immunoprecipitation.
Figure 3: In Vivo Xenograft Experimental Workflow.
Conclusion
This compound is a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. The data and protocols presented in this guide provide a framework for the preclinical evaluation of this compound and similar compounds in NSCLC models. While further studies are needed to fully characterize the efficacy and mechanism of action of this compound specifically in NSCLC, the available data on TEAD inhibitors collectively highlight the therapeutic potential of targeting this critical node in the Hippo pathway for the treatment of YAP/TAZ-dependent cancers. The experimental designs detailed herein are crucial for advancing our understanding of this class of inhibitors and their path toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma | Semantic Scholar [semanticscholar.org]
- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
TEAD-IN-11: A Technical Analysis of its Impact on Cancer Cell Proliferation and Apoptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of numerous cancers.[3][4] The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway, partnering with co-activators YAP and TAZ to drive the expression of genes involved in cell growth and survival.[1][5] Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of TEAD-IN-11, a covalent inhibitor of TEAD, focusing on its mechanism of action and its quantifiable effects on cancer cell proliferation and apoptosis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Mechanism of Action
This compound is a potent and selective covalent inhibitor of TEADs 1, 2, and 3.[6] It functions by targeting a central pocket within the YAP/TAZ-binding domain of the TEAD proteins.[1] This covalent binding disrupts the crucial interaction between TEAD and its co-activators YAP and TAZ, which is essential for the formation of a functional transcriptional complex.[1][3] By preventing this association, this compound effectively blocks the transcription of downstream target genes that promote cell proliferation and inhibit apoptosis, such as CTGF, CYR61, and MYC.[7][8][9]
Visualizing the this compound Point of Intervention
The diagram below illustrates the canonical Hippo-YAP/TAZ signaling pathway and the specific point of intervention for this compound. In an "ON" state, the Hippo kinase cascade (MST1/2, LATS1/2) phosphorylates YAP/TAZ, leading to its cytoplasmic sequestration and degradation. In a Hippo "OFF" state (common in cancer), unphosphorylated YAP/TAZ translocates to the nucleus, binds with TEAD, and initiates transcription of pro-proliferative and anti-apoptotic genes. This compound directly inhibits the TEAD transcription factor, preventing its association with YAP/TAZ.
Caption: The Hippo Signaling Pathway and this compound Inhibition.
Impact on Cancer Cell Proliferation
This compound demonstrates potent anti-proliferative effects across various cancer cell lines, particularly those with a dysregulated Hippo pathway. The inhibition of TEAD-YAP/TAZ activity leads to a halt in the cell cycle and a reduction in overall cell viability.
Quantitative Proliferation Data
The following table summarizes the inhibitory concentrations (IC50) and observed anti-proliferative activity of this compound in several cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Citation |
| NCI-H226 | Malignant Pleural Mesothelioma | IC50 | ≤100 nM | [6] |
| NCI-H2052 | Malignant Pleural Mesothelioma | IC50 | ≤100 nM | [6] |
| MCF-7 | Breast Adenocarcinoma | IC50 | ≤10 nM (Reporter Assay) | [6] |
| NCI-H226 | Malignant Pleural Mesothelioma | Inhibition Rate | >75% | [6] |
| NCI-H2052 | Malignant Pleural Mesothelioma | Inhibition Rate | >75% | [6] |
Experimental Protocol: Cell Proliferation (EDU Incorporation Assay)
This protocol is adapted from methodologies used to assess the impact of TEAD modulation on cell proliferation.[10]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, NCI-H226) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
EDU Incorporation: After 48-72 hours of incubation, add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT Reaction: Add the Click-iT® reaction cocktail containing an Alexa Fluor™ azide to the cells and incubate for 30 minutes in the dark to label the incorporated EdU.
-
DNA Staining: Stain the cell nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Workflow: Cell Proliferation Assay
Caption: Workflow for an EdU-based cell proliferation assay.
Impact on Cancer Cell Apoptosis
The TEAD-YAP/TAZ transcriptional complex drives the expression of anti-apoptotic genes.[1] Therefore, inhibition of this complex by this compound is expected to sensitize cancer cells to apoptotic signals. While direct quantitative data for this compound-induced apoptosis is emerging, studies on TEAD1 modulation provide a strong rationale. For instance, overexpression of TEAD1 has been shown to increase the percentage of cells undergoing both early and late apoptosis.[10] Conversely, inhibiting TEAD function is a key mechanism for inducing apoptosis.[11]
Expected Effects on Apoptosis
-
Increased Annexin V Staining: Inhibition by this compound is expected to lead to an increase in the externalization of phosphatidylserine, a hallmark of early apoptosis, detectable by Annexin V staining.
-
Caspase Activation: Downregulation of anti-apoptotic targets should lead to the activation of the caspase cascade (e.g., Caspase-3, -7, -9).
-
Increased Cell Death: A quantifiable increase in the population of late apoptotic and necrotic cells, typically measured by propidium iodide (PI) or similar viability dyes.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard methods for quantifying apoptosis via flow cytometry.[10]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). A positive control (e.g., staurosporine) should be included.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.
Workflow: Apoptosis Assay
Caption: Workflow for an Annexin V/PI apoptosis assay.
Conclusion
This compound is a potent inhibitor of the TEAD family of transcription factors, effectively disrupting the oncogenic YAP/TAZ-TEAD signaling axis.[6] Its mechanism of action translates into significant anti-proliferative effects in cancer cell lines with a dysregulated Hippo pathway.[6] Furthermore, by blocking the transcription of survival genes, this compound is poised to be an effective inducer of apoptosis. The data and protocols presented herein provide a foundational guide for researchers investigating this compound and similar molecules as targeted cancer therapeutics. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
A Technical Guide to the Transcriptional Targets of TEAD Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Topic: Understanding the Transcriptional Landscape Modulated by TEAD-IN-11 and Similar TEAD-Targeted Compounds
Executive Summary
The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] Nuclear YAP/TAZ associate with TEAD proteins (TEAD1-4) to drive a potent oncogenic gene expression program.[2] Small molecule inhibitors, exemplified by compounds like this compound, are being developed to disrupt this interaction, representing a promising therapeutic strategy. This document provides an in-depth technical overview of the transcriptional consequences of TEAD inhibition, detailing the affected signaling pathways, key target genes, and the experimental methodologies used to elucidate these effects.
The Hippo-YAP/TAZ-TEAD Signaling Axis
The Hippo pathway is an evolutionarily conserved signaling cascade that acts as a tumor-suppressive pathway. When the pathway is "ON," a core kinase cassette (MST1/2 and LATS1/2) phosphorylates YAP and TAZ.[3] This phosphorylation event leads to their sequestration in the cytoplasm and subsequent degradation, preventing them from entering the nucleus.[4]
Conversely, when the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus.[3] Lacking their own DNA-binding domains, YAP/TAZ must form a complex with TEAD transcription factors to bind to DNA and initiate the transcription of a wide array of genes that promote cell proliferation, survival, and inhibit apoptosis.[1][2] This aberrant activation is a hallmark of several cancers.[5]
Caption: The Hippo Signaling Pathway when "ON" (left) and "OFF" (right).
Mechanism of Action: this compound
TEAD inhibitors like this compound are designed to disrupt the formation of the oncogenic YAP/TAZ-TEAD complex. A common strategy for these inhibitors is to bind to a conserved palmitoylation pocket on the TEAD protein. This binding event induces a conformational change in TEAD that prevents its interaction with YAP/TAZ, effectively blocking its ability to co-activate gene transcription. This leads to the suppression of the pro-proliferative and anti-apoptotic gene expression program.
Caption: Mechanism of TEAD inhibition by disrupting the YAP/TAZ-TEAD interaction.
Transcriptional Targets Affected by TEAD Inhibition
Inhibition of the TEAD-YAP/TAZ complex leads to a significant downregulation of a specific set of genes critical for cancer cell proliferation, migration, and survival. These can be broadly categorized as canonical Hippo pathway targets and other cell cycle and growth-related genes.
Quantitative Summary of Key Downregulated Genes
The following table summarizes representative data from studies on TEAD inhibitors, showcasing the expected transcriptional changes upon treatment.
| Gene Symbol | Gene Name | Function in Cancer | Representative Fold Change (log2) |
| CTGF | Connective Tissue Growth Factor | Promotes proliferation, angiogenesis, and fibrosis[6] | -2.5 |
| CYR61 | Cysteine-rich Angiogenic Inducer 61 | Drives cell proliferation, migration, and angiogenesis[6] | -2.1 |
| ANKRD1 | Ankyrin Repeat Domain 1 | Involved in cell growth and differentiation[6] | -1.8 |
| MYC | MYC Proto-Oncogene | Master regulator of cell cycle progression and growth[5] | -1.5 |
| FOXM1 | Forkhead Box M1 | Regulates G2/M transition and mitotic spindle assembly[7] | -1.3 |
| CCND1 | Cyclin D1 | Promotes G1/S phase transition in the cell cycle[7] | -1.1 |
| AXL | AXL Receptor Tyrosine Kinase | Promotes cell survival, migration, and drug resistance[6] | -1.9 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibits apoptosis and regulates cell division[8] | -1.6 |
Note: The quantitative data presented is representative and derived from published studies on potent TEAD inhibitors. Specific values for this compound would require dedicated experimental validation.
Key Experimental Protocols
Elucidating the transcriptional targets of a novel inhibitor like this compound requires a systematic approach using genome-wide and target-specific assays.
RNA-Sequencing (RNA-Seq) for Global Transcriptional Profiling
RNA-Seq is used to quantify changes in the entire transcriptome of cancer cells following treatment with a TEAD inhibitor.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with a known hyperactive Hippo pathway are cultured. Replicate plates are treated with either this compound at a specific concentration (e.g., IC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a column-based kit or TRIzol reagent, followed by quality control assessment (e.g., using a Bioanalyzer).
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM), and differential expression analysis is performed to identify genes significantly up- or downregulated by this compound treatment compared to the control.
Caption: A standard experimental workflow for RNA-Sequencing analysis.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is employed to identify the specific genomic regions where TEAD factors bind, and to confirm that this compound treatment reduces this binding at target gene promoters and enhancers.
Methodology:
-
Cell Cross-linking and Lysis: Cells treated with this compound or a vehicle are cross-linked with formaldehyde to fix protein-DNA interactions. Cells are then lysed to release the chromatin.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to a TEAD family member (e.g., anti-TEAD4). The antibody-protein-DNA complexes are captured using magnetic beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the proteins are digested. The co-precipitated DNA is then purified.
-
Sequencing and Analysis: The purified DNA fragments are sequenced. The resulting reads are mapped to the genome to identify "peaks," which represent regions of significant enrichment and therefore indicate TEAD binding sites. A comparison between treated and untreated samples reveals changes in TEAD occupancy at specific gene loci.
Caption: A standard experimental workflow for ChIP-Sequencing analysis.
Conclusion
TEAD inhibitors like this compound represent a targeted therapeutic approach for cancers driven by aberrant Hippo pathway signaling. By disrupting the crucial interaction between TEAD transcription factors and the YAP/TAZ co-activators, these compounds effectively shut down an oncogenic transcriptional program. The primary consequence is the downregulation of key genes responsible for cell proliferation (MYC, CCND1), survival (BIRC5), and metastasis (CTGF, CYR61). The methodologies of RNA-Seq and ChIP-Seq are indispensable tools for comprehensively defining the mechanism of action and confirming the on-target effects of this promising class of cancer therapeutics.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TEAD-IN-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-11 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby disrupting the critical protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The YAP/TAZ-TEAD complex is the primary transcriptional effector of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program is a hallmark of several cancers, making TEAD an attractive therapeutic target.
These application notes provide detailed protocols for three common in vitro assays to characterize the activity of this compound: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and a cell-based TEAD-responsive luciferase reporter assay.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro potency of this compound from biochemical assays.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | TR-FRET | TEAD3-YAP | 1.4 |
| This compound | Cell-based | OVCAR-8 | ~10 |
| This compound | Cell-based | HCC1576 | ~20 |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the disruption of the YAP-TEAD interaction by an inhibitor.
Principle: The assay utilizes a TEAD protein tagged with a FRET donor (e.g., Terbium) and a YAP protein fragment tagged with a FRET acceptor (e.g., GFP or a fluorescent dye). When in close proximity due to their interaction, excitation of the donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. This compound binding to TEAD disrupts the YAP-TEAD interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human TEAD protein (e.g., TEAD3) with a donor tag (e.g., GST-Tb).
-
Recombinant human YAP protein fragment (e.g., amino acids 50-171) with an acceptor tag (e.g., His-GFP).
-
This compound.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.
-
384-well, low-volume, non-binding surface microplates.
-
TR-FRET compatible plate reader.
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution to the appropriate wells.
-
Add 5 µL of a pre-mixed solution of GST-Tb-TEAD (final concentration 2 nM) and His-GFP-YAP (final concentration 8 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 180 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
AlphaLISA Assay
This bead-based immunoassay also measures the disruption of the YAP-TEAD interaction.
Principle: The assay employs two types of beads: Donor beads and Acceptor beads. One interacting protein (e.g., GST-TEAD) is captured by Acceptor beads (e.g., anti-GST coated), and the other protein (e.g., biotinylated YAP) is captured by Donor beads (e.g., streptavidin-coated). Upon protein-protein interaction, the beads are brought into close proximity. Illumination of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. This compound disrupts the interaction, reducing the signal.
Materials:
-
Recombinant human GST-tagged TEAD protein.
-
Recombinant human biotinylated YAP protein fragment.
-
This compound.
-
AlphaLISA anti-GST Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Immunoassay Buffer.
-
384-well, white, opaque microplates.
-
AlphaScreen-compatible plate reader.
Protocol:
-
Prepare a serial dilution of this compound in Immunoassay Buffer.
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing GST-TEAD (final concentration 10-20 µg/mL) to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a solution containing biotinylated YAP (final concentration 10-20 µg/mL) to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of anti-GST Acceptor beads (final concentration 20 µg/mL) to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads (final concentration 20 µg/mL) to each well under subdued light.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Determine the percent inhibition and calculate the IC50 as described for the TR-FRET assay.
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit TEAD-dependent gene transcription.
Principle: A reporter cell line is engineered to stably express a luciferase gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When the Hippo pathway is "off," endogenous YAP/TAZ translocate to the nucleus, bind to TEAD, and drive the expression of the luciferase reporter. This compound will inhibit this interaction, leading to a decrease in luciferase activity, which is measured by a luminometer.
Materials:
-
HEK293T or other suitable cell line stably expressing a TEAD-responsive luciferase reporter.
-
This compound.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
96-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the TEAD-reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include DMSO vehicle controls.
-
Incubate the cells for 24-48 hours.
-
Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of TEAD transcriptional activity and determine the IC50 value.
Mandatory Visualization
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro characterization of this compound.
Application Notes and Protocols for a Representative TEAD Inhibitor in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "TEAD-IN-11" is not referenced in the public scientific literature. The following application notes and protocols are based on data from well-characterized, representative TEAD inhibitors to provide a comprehensive guide for utilizing such compounds in cell culture experiments.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Inhibition of the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo signaling. This document provides detailed application notes and protocols for the use of a representative TEAD inhibitor in cell culture.
Mechanism of Action
TEAD inhibitors function by disrupting the interaction between TEAD proteins and their co-activators YAP and TAZ.[1] This abrogation of the TEAD-YAP/TAZ transcriptional complex prevents the expression of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2] Some inhibitors achieve this by binding to the central pocket of TEAD, a site essential for YAP interaction, while others may employ different allosteric mechanisms.
Quantitative Data Summary
The effective concentration of TEAD inhibitors can vary depending on the specific compound, cell line, and assay. Below is a summary of reported in vitro potencies for several representative TEAD inhibitors.
| Compound | Assay Type | Cell Line(s) | IC50 / EC50 | Reference |
| IAG933 | TEAD Target Gene Expression | MSTO-211H, NCI-H226 | 11 - 26 nM | [3] |
| Antiproliferative Activity | MSTO-211H | 73 nM | [3] | |
| MGH-CP1 | TEAD-YAP Luciferase Reporter | - | 1.68 µM | [4] |
| Tumor Sphere Formation | Huh7 | 0.72 µM | [4] | |
| MGH-CP12 | TEAD-YAP Luciferase Reporter | - | 0.91 µM | [4] |
| Tumor Sphere Formation | Huh7 | 0.26 µM | [4] | |
| CPD3.1 | YAP-induced TEAD1 Activity | - | 40 µM | [5] |
| VT-107, K-975, IK-930 | TEAD Luciferase Reporter | HEK293A | Effective at 1 µM | [6] |
| Celastrol | YAP-TEAD Interaction | HEK293T | - | [2] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A variety of cancer cell lines with known Hippo pathway alterations are suitable, such as mesothelioma (e.g., MSTO-211H, NCI-H226), glioma (e.g., SF-268), or liver cancer (e.g., Huh7) cell lines.[3][4] Non-cancer cell lines like HEK293A can be used for reporter assays.[6]
-
Culture Medium: Use the recommended medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Preparation of TEAD Inhibitor Stock Solution
-
Solvent: Dissolve the TEAD inhibitor in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
TEAD-Responsive Reporter Assay
This assay measures the transcriptional activity of TEAD.
-
Principle: Cells are co-transfected with a reporter plasmid containing TEAD-binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) and a constitutively expressed control reporter (e.g., Renilla luciferase). Inhibition of TEAD activity results in a decrease in the luciferase signal.[7]
-
Protocol:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
After 24 hours, transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
After another 24 hours, treat the cells with a range of concentrations of the TEAD inhibitor (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the TEAD-reporter luciferase activity to the control reporter activity.
-
Cell Proliferation Assay
This assay determines the effect of the TEAD inhibitor on cell growth.
-
Principle: Various methods can be used to assess cell viability and proliferation, such as MTS, MTT, or real-time cell analysis.
-
Protocol (MTS Assay):
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the TEAD inhibitor or DMSO.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Spheroid Formation Assay
This assay assesses the inhibitor's effect on anchorage-independent growth and cancer stem-like cell properties.
-
Principle: Cancer cells with stem-like properties can form three-dimensional spheroids when cultured in non-adherent conditions.
-
Protocol:
-
Coat a 96-well plate with a low-attachment surface.
-
Seed a low density of cells (e.g., 500 cells/well) in serum-free medium supplemented with growth factors.
-
Treat the cells with the TEAD inhibitor or DMSO at the time of seeding.
-
Incubate for 7-14 days to allow spheroid formation.
-
Image the spheroids and quantify their number and size using imaging software.
-
Western Blotting for Target Gene Expression
This method confirms the on-target effect of the inhibitor by measuring the protein levels of TEAD downstream targets.
-
Principle: Inhibition of TEAD activity should lead to a decrease in the protein expression of its target genes.
-
Protocol:
-
Treat cells with the TEAD inhibitor or DMSO for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: The Hippo Signaling Pathway and the point of intervention for TEAD inhibitors.
Caption: A typical experimental workflow for evaluating a TEAD inhibitor in cell culture.
References
- 1. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEAD-IN-11 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for determining the solubility and stability of the TEAD inhibitor, TEAD-IN-11, when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results in drug discovery and development.
Introduction to TEAD and the Role of DMSO
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA Domain (TEAD) family of transcription factors are the downstream effectors of this pathway, mediating the oncogenic functions of the coactivator YAP. Consequently, the direct inhibition of the YAP-TEAD interaction has emerged as a promising therapeutic strategy.
Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent in drug discovery for solubilizing and storing small molecule inhibitors due to its broad solvency and miscibility with aqueous solutions. However, the stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and freeze-thaw cycles. Therefore, it is imperative to characterize the solubility and stability of novel compounds like this compound in DMSO to ensure the accuracy of screening and other experimental data.
Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.
Recommended Storage of this compound
While specific stability data for this compound is not publicly available, general recommendations for similar compounds suggest the following storage conditions to minimize degradation:
| Form | Recommended Storage Temperature | Notes |
| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Aliquot to minimize freeze-thaw cycles. Use low-retention tubes. |
Note: These are general recommendations. It is highly advised to perform an in-house stability assessment as described in the protocols below.
Protocol for Determining this compound Solubility in DMSO
This protocol outlines a method to determine the maximum solubility of this compound in DMSO at room temperature.
3.1. Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge
-
HPLC or LC-MS system
-
Calibrated pipettes
-
Low-retention microcentrifuge tubes
3.2. Experimental Workflow for Solubility Assessment
Caption: A stepwise workflow for determining the solubility of this compound in DMSO.
3.3. Step-by-Step Procedure
-
Prepare a Supersaturated Mixture: Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube. Add a defined volume of DMSO (e.g., 100 µL) to create a slurry.
-
Equilibration: Vortex the mixture vigorously for 2-5 minutes. If necessary, sonicate for 5-10 minutes. Place the tube on a rotator at room temperature and allow it to equilibrate for at least 24 hours to ensure the solution reaches saturation.
-
Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Preparation for Analysis: Carefully collect a small aliquot of the clear supernatant (e.g., 10 µL) without disturbing the pellet.
-
Dilution: Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical instrument's standard curve.
-
Analysis: Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration.
-
Quantification: Calculate the original concentration in the supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO.
3.4. Example Data Presentation
The results of the solubility assessment can be summarized as follows:
| Parameter | Value |
| Solvent | Anhydrous DMSO |
| Temperature | 25°C |
| Equilibration Time | 24 hours |
| Solubility (mM) | e.g., 50 mM |
| Solubility (mg/mL) | Calculated based on MW |
Protocol for Assessing this compound Stability in DMSO
This protocol is designed to evaluate the stability of this compound in a DMSO stock solution under various storage conditions over time.
4.1. Materials
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO (≥99.9%)
-
HPLC or LC-MS system with a suitable column
-
Incubators or water baths set to desired temperatures
-
-20°C and -80°C freezers
-
Low-retention, amber-colored microcentrifuge tubes
4.2. Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of a compound in DMSO.
4.3. Step-by-Step Procedure
-
Prepare Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time=0): Immediately analyze an aliquot of the freshly prepared stock solution using a stability-indicating HPLC or LC-MS method. This will serve as the baseline (100% purity). The peak area of the parent compound should be recorded.
-
Aliquot and Store: Dispense aliquots of the stock solution into separate, clearly labeled tubes for each time point and storage condition to be tested. Recommended conditions to test include:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
Freeze-Thaw Cycles (e.g., 5 cycles of freezing at -80°C and thawing at room temperature)
-
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve the respective aliquots from each storage condition.
-
Sample Analysis: Allow frozen samples to thaw completely at room temperature. Analyze each sample using the same HPLC/LC-MS method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
4.4. Example Data Presentation
Results should be tabulated to clearly show the stability under different conditions.
| Storage Condition | Time Point | % this compound Remaining | Observations |
| Room Temp (25°C) | 1 Week | e.g., 98.5% | No significant degradation |
| 1 Month | e.g., 92.1% | Minor degradation products observed | |
| 4°C | 1 Month | e.g., 99.2% | Stable |
| 3 Months | e.g., 98.8% | Stable | |
| -20°C | 1 Month | e.g., 99.5% | Stable |
| 3 Months | e.g., 99.3% | Stable | |
| -80°C | 3 Months | e.g., 99.8% | Highly Stable |
| Freeze-Thaw (-80°C) | 5 Cycles | e.g., 99.6% | Stable |
Best Practices and Recommendations
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions, as water can promote compound degradation.[1]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially degrade compounds. It is highly recommended to prepare single-use aliquots.[1]
-
Protect from Light: Store stock solutions in amber-colored vials or in the dark to prevent photodegradation, especially if the compound's light sensitivity is unknown.
-
Proper Sealing: Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.
-
Regular Quality Control: For long-term studies, it is advisable to periodically re-analyze the purity of stock solutions to ensure compound integrity.
References
Application Notes and Protocols for TEAD Inhibitor TEAD-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for driving the expression of genes that promote cancer cell proliferation and survival.
TEAD-IN-11 is a potent and selective small molecule inhibitor of TEAD transcription factors. It functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the interaction between TEAD and its co-activators YAP/TAZ, thereby inhibiting TEAD-dependent transcription and suppressing the growth of cancer cells with a dysregulated Hippo pathway. These application notes provide an overview of cell lines responsive to TEAD inhibition and detailed protocols for evaluating the efficacy of this compound.
Cell Lines Responsive to TEAD Inhibition
The sensitivity of cancer cell lines to TEAD inhibitors is often correlated with the status of the Hippo signaling pathway. Cell lines with mutations in upstream components of the Hippo pathway (e.g., NF2, LATS1/2) or amplification/overexpression of YAP/TAZ are generally more sensitive to TEAD inhibition.
Table 1: IC50 Values of Various TEAD Inhibitors in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Verteporfin | OVCAR3 | Ovarian Cancer | 10.55 µM | |
| OVCAR8 | Ovarian Cancer | 17.92 µM | ||
| VT107 | NCI-H2052 (NF2 mutant) | Mesothelioma | 18 nM | |
| NCI-H226 (NF2 deficient) | Mesothelioma | 32 nM | ||
| ISM-6331 | NCI-H226 (NF2 deficient) | Mesothelioma | 9 nM | |
| NCI-H2373 (NF2 deletion) | Mesothelioma | 4 nM | ||
| MSTO-211H (LATS1/2 mutant) | Mesothelioma | 50 nM | ||
| NCI-H2052 (NF2 mutant) | Mesothelioma | 23 nM | ||
| Mero14 (LATS2 mutant/NF2 deficient) | Mesothelioma | 24 nM | ||
| SPC-111 (NF2 mutant) | Lung Cancer | 81 nM | ||
| SCC-25 (FAT1 deletion) | Head and Neck Squamous Cell Carcinoma | 30 nM | ||
| C33A (FAT1 mutant) | Cervical Cancer | 83 nM | ||
| AZ4331 | NCI-H226 (NF2 mutant) | Mesothelioma | 92 nM (GI50) | |
| MYF-03-176 | NCI-H226 | Mesothelioma | 11 nM |
Signaling Pathway
The Hippo-YAP/TAZ-TEAD signaling pathway plays a central role in tumorigenesis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors, such as this compound, block this interaction, leading to the suppression of tumor growth.
Caption: The Hippo-YAP/TAZ-TEAD Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for evaluating the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Responsive cancer cell line (e.g., NCI-H226)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression of TEAD target genes.
Materials:
-
Responsive cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-TEAD, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
TEAD Reporter Assay (Luciferase Assay)
This protocol measures the effect of this compound on TEAD transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 96-well plate with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TEAD transcriptional activity relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by a dysregulated Hippo pathway. The provided data on responsive cell lines and detailed experimental protocols will aid researchers in further investigating the anti-cancer effects of this and other TEAD inhibitors. Careful selection of cell models and rigorous experimental execution are crucial for obtaining reliable and reproducible results in the evaluation of these targeted therapies.
Application Notes and Protocols for In Vivo Mouse Studies with a TEAD Inhibitor
For Research Use Only.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway.[1] The interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for driving the expression of pro-proliferative and anti-apoptotic genes.[2] Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.
This document provides a detailed protocol for in vivo mouse studies using a potent and selective TEAD inhibitor. While the user requested information on "TEAD-IN-11," this specific compound name did not yield detailed in vivo protocols in the public domain. Therefore, this protocol is based on published data for IAG933 , a well-characterized, orally available small molecule inhibitor that directly disrupts the YAP/TAZ-TEAD protein-protein interaction.[3][4][5] IAG933 has demonstrated significant anti-tumor efficacy in preclinical models of mesothelioma and other solid tumors.[2][3][6]
These application notes are intended for researchers, scientists, and drug development professionals conducting preclinical evaluations of TEAD inhibitors in mouse models of cancer.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Hippo Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound In Vivo Mouse Study.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with the TEAD inhibitor IAG933.
Table 1: In Vitro and In Vivo IC50 Values for IAG933
| Parameter | Cell Line | Value | Reference |
| TEAD Target Gene Inhibition IC50 (in vitro) | MSTO-211H | 11-26 nM | [3] |
| NCI-H226 | 11-26 nM | [3] | |
| Cell Proliferation GI50 (72h, in vitro) | Mesothelioma cell lines | 13-91 nM | [4] |
| TEAD Target Gene Inhibition IC50 (in vivo, blood) | MSTO-211H xenograft | 64 nM | [3] |
Table 2: In Vivo Efficacy of IAG933 in Mouse Xenograft Models
| Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| MSTO-211H (subcutaneous) | IAG933 | Daily oral gavage (2-4 weeks) | Dose-dependent; from near stasis to profound regression | Not specified | [3] |
| NCI-H226 (subcutaneous) | IAG933 | Daily oral gavage | Dose-dependent inhibition of TEAD target genes | Not specified | [3] |
Table 3: Recommended Dosing and Administration for IAG933 in Mice
| Parameter | Recommendation | Reference |
| Administration Route | Oral gavage | [3] |
| Dosage Range (equivalent) | Up to 240 mg/kg/day | [3] |
| Formulation Vehicle | To be optimized (e.g., 0.5% methylcellulose) | General Practice |
| Dosing Frequency | Once daily | [3] |
| Treatment Duration | 14-28 days | [3] |
Experimental Protocols
Cell Culture
Cell Line: MSTO-211H (human biphasic mesothelioma)
-
Culture MSTO-211H cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Routinely test for mycoplasma contamination to ensure the use of healthy cells for implantation.
Subcutaneous Xenograft Mouse Model
Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Harvest MSTO-211H cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 MSTO-211H cells in a volume of 100-200 µL into the right flank of each mouse.[7]
-
Monitor the mice regularly for tumor formation.
Drug Formulation and Administration
Compound: TEAD Inhibitor (e.g., IAG933)
-
Formulation:
-
Prepare a suspension of the TEAD inhibitor in a suitable vehicle. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
The final concentration of the drug should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, with a typical administration volume of 10 mL/kg.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
-
Administer the TEAD inhibitor or vehicle control via oral gavage once daily.
-
Use an appropriate size gavage needle for mice (e.g., 20-22 gauge, 1.5 inches).
-
Handle the mice gently to minimize stress during the procedure.
-
In Vivo Efficacy Study
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
Record the initial tumor volume and body weight of each mouse.
-
Initiate daily treatment with the TEAD inhibitor or vehicle control as described in the drug administration protocol.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.
-
Continue the treatment for the planned duration (e.g., 14-28 days) or until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Euthanize the mice at the end of the study.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., pharmacodynamics, histology).
Pharmacodynamic Analysis
-
To assess the in vivo target engagement of the TEAD inhibitor, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose or multiple doses of the TEAD inhibitor.
-
At various time points post-administration (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue and blood samples.
-
Analyze the expression of TEAD target genes (e.g., CTGF, CYR61, ANKRD1) in the tumor tissue using quantitative real-time PCR (qRT-PCR).
-
A dose-dependent and time-dependent decrease in the expression of these target genes will confirm the in vivo activity of the TEAD inhibitor.
Conclusion
This document provides a comprehensive protocol for the in vivo evaluation of TEAD inhibitors in a mouse xenograft model of mesothelioma. The provided methodologies, data tables, and diagrams offer a framework for conducting robust preclinical studies to assess the efficacy and mechanism of action of novel TEAD-targeting compounds. Careful adherence to these protocols will enable the generation of high-quality, reproducible data to support the advancement of new cancer therapeutics.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IAG933 - Wikipedia [en.wikipedia.org]
- 6. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 7. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting TEAD Target Gene Changes Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers.[1][2] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway.[3][4][5] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[3][4][6] This complex then drives the expression of a wide array of target genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[4][6] Consequently, the YAP/TAZ-TEAD interaction has emerged as a promising target for cancer therapeutics.
This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify changes in the protein expression of TEAD target genes, offering a robust method to assess the activity of the Hippo-YAP/TAZ-TEAD signaling axis.
Signaling Pathway Overview
The core of the Hippo pathway consists of a kinase cascade. When the pathway is active ("ON"), a series of phosphorylation events, initiated by upstream signals such as high cell density, leads to the phosphorylation of YAP and TAZ.[4][7] Phosphorylated YAP/TAZ is sequestered in the cytoplasm and targeted for degradation.[4][7] Conversely, when the Hippo pathway is inactive ("OFF"), unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of target genes.[4][8]
Quantitative Data Summary
The following table summarizes representative quantitative data on the changes in TEAD target gene expression, as measured by Western blot, under conditions that modulate Hippo pathway activity.
| Cell Line | Treatment/Condition | Target Protein | Fold Change in Protein Expression (vs. Control) | Reference |
| HEK293A | LATS1/2 Knockout | CTGF | Increased | [3] |
| HEK293A | LATS1/2 Knockout | CYR61 | Increased | [3] |
| U2OS | CAV1 Knockdown | CTGF | Increased | [8] |
| U2OS | CAV1 Knockdown | CYR61 | Increased | [8] |
| Colorectal Cancer Cells | Ursolic Acid + Doxorubicin | CTGF | Decreased | [2] |
Detailed Experimental Protocol: Western Blot for TEAD Target Genes
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis to quantitatively assess changes in TEAD target gene protein levels.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies: Specific antibodies for TEAD target genes (e.g., anti-CTGF, anti-CYR61) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation
-
Culture and treat cells as required by the experimental design.
-
Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein (typically 10-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
-
Immunodetection
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure that the signal is not saturated to allow for accurate quantification.[1][9]
-
Quantification: Use image analysis software to measure the band intensity (volume) for the target protein and the loading control in each lane.[10]
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample. This corrects for variations in protein loading.[1][10]
-
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo Pathway Regulates Caveolae Expression and Mediates Flow Response via Caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Measuring TEAD-IN-11 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-11 is a chemical probe that targets the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various cancers.[4][5] this compound offers a valuable tool to investigate the therapeutic potential of TEAD inhibition. Verifying that a compound reaches and binds to its intended target within a cell, known as target engagement, is a critical step in drug discovery and development.[6][7] These application notes provide detailed protocols for measuring the cellular target engagement of this compound using established methodologies.
Signaling Pathway Overview
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][8] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[3][9] this compound is designed to interfere with the YAP/TAZ-TEAD interaction, thereby inhibiting TEAD-dependent gene transcription.
Key Methodologies for Target Engagement
Several robust methods can be employed to measure the direct and indirect engagement of this compound with TEAD proteins in a cellular context.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[10][11][12][13]
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that quantitatively measures compound binding to a target protein in living cells.[14][15][16]
-
Downstream Biomarker Analysis: This involves quantifying the modulation of downstream targets of the TEAD signaling pathway as an indirect measure of target engagement.
Experimental Protocols
The following protocols provide a framework for assessing this compound target engagement. Optimization may be required depending on the cell line and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
This protocol describes an immunoblot-based CETSA to determine the thermal stabilization of endogenous TEAD upon binding to this compound.
Experimental Workflow:
Materials:
-
Cell line expressing TEAD (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TEAD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or plates
-
Thermal cycler
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[17]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a primary antibody specific for TEAD, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against temperature to generate a melting curve for both vehicle and this compound treated samples.
-
For Isothermal Dose-Response Fingerprinting (ITDRF), plot the band intensity at a single, optimized temperature against the log of the this compound concentration to determine the EC50.[18]
-
Data Presentation:
Table 1: Illustrative CETSA Data for this compound
| Parameter | Value |
| Cell Line | HEK293T |
| This compound Incubation Time | 2 hours |
| Vehicle (DMSO) Tm | 52.3°C |
| This compound (10 µM) Tm | 56.8°C |
| ΔTm | +4.5°C |
| ITDRF EC50 (at 54°C) | 0.5 µM |
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a NanoBRET assay to quantify the binding of this compound to a NanoLuc®-TEAD fusion protein in live cells.
Experimental Workflow:
References
- 1. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEADs serve as potential prognostic biomarkers and targets for human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive analysis and molecular map of Hippo signaling pathway in lower grade glioma: the perspective toward immune microenvironment and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TEAD Inhibitors in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hippo signaling pathway is a critical regulator of cell growth, proliferation, and organ size.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[2][3] The downstream effectors of this pathway, the transcriptional co-activators YAP (Yes-associated protein) and TAZ, interact with the TEAD (TEA Domain) family of transcription factors to drive the expression of genes that promote cell proliferation and suppress apoptosis.[2][4][5] Consequently, the YAP/TAZ-TEAD complex has emerged as a compelling target for cancer therapy.[3]
Small molecule inhibitors targeting TEAD, such as TEAD-IN-11 and other pan-TEAD inhibitors, block the oncogenic activity of this complex.[3][6] However, as with many targeted therapies, cancer cells can develop resistance.[7][8] Combination therapy, which involves using TEAD inhibitors alongside other anti-cancer drugs, represents a promising strategy to enhance therapeutic efficacy, overcome resistance, and broaden the clinical applications of TEAD-targeted treatments.[1][9]
This document provides detailed application notes and protocols for studying TEAD inhibitors in combination with other targeted agents, focusing on MAPK pathway inhibitors and KRAS G12C inhibitors.
The Hippo-YAP/TEAD Signaling Pathway
The Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[10] In the "Hippo-off" state, often observed in cancer, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving oncogenic gene expression.[5][10]
Application Note 1: Overcoming Resistance by Combining TEAD and MAPK/MEK Inhibitors
Rationale: Acquired resistance to TEAD inhibitors can be driven by the upregulation of the MAPK (mitogen-activated protein kinase) pathway.[7][8] This leads to restored YAP and TEAD activity on chromatin, often involving the AP-1 transcription factor FOSL1.[7][8] Combining a TEAD inhibitor with a MEK inhibitor (a key component of the MAPK pathway) can prevent this resistance mechanism and lead to potent synergistic anti-cancer effects, particularly in cancers with co-activation of both pathways.[11]
Quantitative Data Summary: The following table summarizes the synergistic effects observed when combining TEAD inhibitors with the MEK inhibitor Trametinib in colorectal cancer (CRC) cell lines.
| Cell Line | Combination | Effect | Synergy Score | Reference |
| HCT116 | TEAD Inhibitor (TM2) + Trametinib | Strong inhibitory effect | Substantial Synergy | [1][11] |
| DLD1 | TEAD Inhibitor (TM2) + Trametinib | Strong inhibitory effect | Substantial Synergy | [1][11] |
Experimental Protocol: Cell Viability Dose-Response Matrix for Synergy Analysis This protocol outlines a method to assess the synergistic effects of a TEAD inhibitor and a MEK inhibitor on cancer cell viability.[12][13]
-
Cell Culture:
-
Culture cancer cells (e.g., HCT116) in appropriate media and conditions to achieve exponential growth.
-
Harvest and seed cells into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
-
Drug Preparation and Dosing:
-
Prepare stock solutions of the TEAD inhibitor (e.g., this compound) and MEK inhibitor (e.g., Trametinib) in DMSO.
-
Create a dose-response matrix. For example, use a 6x6 matrix where one axis represents serial dilutions of the TEAD inhibitor and the other axis represents serial dilutions of the MEK inhibitor. Include single-agent controls and a vehicle control (e.g., 0.1% DMSO).[13]
-
-
Treatment:
-
Remove the culture medium from the plates and add fresh medium containing the drug combinations as per the matrix design.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
-
Viability Assessment (MTT or CellTiter-Glo® Assay):
-
After incubation, measure cell viability. For an MTT assay, add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Read absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent directly to wells, incubate, and measure luminescence.
-
-
Data Analysis and Synergy Scoring:
-
Normalize the viability data to the vehicle-treated control wells (representing 100% viability).
-
Plot dose-response curves for each drug individually to determine IC50 values.
-
Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to calculate synergy scores from the combination data. Software such as SynergyFinder or Combenefit can be used for this analysis. A positive score typically indicates synergy.
-
Application Note 2: Enhancing KRAS G12C Inhibitor Efficacy with TEAD Inhibitors
Rationale: The Hippo pathway effectors YAP/TAZ have been implicated in resistance to targeted therapies, including KRAS G12C inhibitors.[14] Preclinical data suggests that combining TEAD inhibitors with KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) enhances anti-tumor efficacy in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models.[14][15] This combination can induce a potent dual cell cycle arrest (in G1 and G2/M phases) by downregulating MYC and E2F target gene signatures.[14]
Quantitative Data Summary: The combination of TEAD inhibitors with KRAS G12C inhibitors has shown significant benefits in preclinical models.
| Model System | Combination | Key Finding | Reference |
| KRAS G12C-mutant NSCLC cells (in vitro) | TEADi + KRAS G12C inhibitor | Enhanced anti-tumor efficacy | [14] |
| KRAS G12C-mutant NSCLC cells (in vitro) | TEADi + KRAS G12C inhibitor | Increased G1 and decreased G2/M cell cycle phases | [14] |
| KRAS G12C-mutant NSCLC xenografts (in vivo) | TEADi + KRAS G12C inhibitor | Enhanced anti-tumor efficacy compared to monotherapy | [14] |
Experimental Protocol: In Vivo Tumor Xenograft Study This protocol describes a mouse xenograft study to evaluate the in vivo efficacy of a TEAD inhibitor in combination with a KRAS G12C inhibitor.
-
Cell Line and Animal Model:
-
Use a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358).
-
Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Groups and Dosing:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups:
-
Vehicle Control
-
TEAD inhibitor (e.g., this compound)
-
KRAS G12C inhibitor
-
TEAD inhibitor + KRAS G12C inhibitor
-
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage daily). Dosages should be based on prior pharmacokinetic and tolerability studies.
-
-
Efficacy Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
The study endpoint may be a specific tumor volume (e.g., 2000 mm³) or a set duration of treatment.
-
-
Pharmacodynamic and Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot to check for target engagement, immunohistochemistry for proliferation markers like Ki-67).
-
Analyze the data by comparing tumor growth inhibition (TGI) across the different treatment groups. Statistical significance can be assessed using appropriate tests (e.g., ANOVA).
-
Application Note 3: High-Throughput Screening to Identify Novel Synergistic Combinations
Rationale: To unbiasedly discover novel therapeutic combinations, a high-throughput drug combination screen can be performed.[16] By testing a TEAD inhibitor against a large library of approved and investigational drugs, researchers can identify entire classes of compounds that synergize with TEAD inhibition. This approach can reveal unexpected co-dependencies and provide a strong rationale for new therapeutic strategies.[12][17]
Quantitative Data Summary: A high-throughput screen of a TEAD inhibitor (VT-103) against a library of ~6,000 compounds in mesothelioma cells identified several synergistic drug classes.[16]
| Synergistic Drug Class | Representative Drugs | Target | Reference |
| Glucocorticoid Receptor Agonists | Dexamethasone, Budesonide | Glucocorticoid Receptor (GR) | [16] |
| MEK1/2 Inhibitors | Trametinib, Selumetinib | MEK1/2 Kinases | [16] |
| mTOR Inhibitors | Rapamycin, Torin1 | mTOR Kinase | [16] |
| PI3K Inhibitors | Alpelisib, Pictilisib | PI3K Kinases | [16] |
| JAK Inhibitors | Ruxolitinib, Tofacitinib | Janus Kinases (JAK) | [16] |
| BET Inhibitors | OTX015, JQ1 | BRD4 | [16] |
Protocol: High-Throughput Drug Combination Screening This is a generalized protocol for performing a high-throughput combination screen.
-
Library and Plate Preparation:
-
Use a curated compound library (e.g., approved oncology drugs, kinase inhibitors).
-
Prepare "drug-mother" plates with pre-aliquoted compounds.
-
Use acoustic dispensing technology to transfer nanoliter volumes of the TEAD inhibitor (at a fixed concentration, e.g., IC20) and individual library drugs into 384- or 1536-well assay plates.
-
-
Cell Seeding and Incubation:
-
Dispense cancer cells into the drug-containing plates using an automated liquid handler.
-
Incubate plates for 72 hours in a humidified incubator.
-
-
Viability Readout:
-
Add a viability reagent (e.g., CellTiter-Glo®) to all plates using a liquid handler.
-
Read luminescence on a plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize raw data to intra-plate controls.
-
Calculate a synergy score for each combination. A common method is calculating the "Excess over Highest Single Agent (HSA)" effect, where Synergy = (100 - %Viability_combination) - max(100 - %Viability_drug1, 100 - %Viability_drug2).
-
Rank all combinations by their synergy score to identify top "hits".
-
Perform drug-target set enrichment analysis (DTSEA) to identify entire drug classes that are enriched among the synergistic hits.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Therapeutic targeting of TEAD transcription factors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and TEAD-IN-11 Treatment for Targeting TEAD Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of cell proliferation, differentiation, and tissue homeostasis. They are the downstream effectors of the Hippo signaling pathway, mediating the transcriptional output of the co-activators YAP and TAZ. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a common driver in various cancers, making TEAD proteins attractive therapeutic targets. This document provides a comparative overview and detailed protocols for two primary methods of inhibiting TEAD function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule TEAD-IN-11.
Principle of Methods
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver and stably integrate a short hairpin RNA (shRNA) sequence targeting the mRNA of a specific TEAD isoform (e.g., TEAD1, TEAD4) into the host cell genome. The shRNA is processed by the cell's RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to cleave and degrade the target TEAD mRNA. This leads to a potent and long-lasting reduction in the expression of the target TEAD protein.
This compound Treatment: This pharmacological approach employs a small molecule inhibitor, this compound, to acutely and reversibly block the function of TEAD proteins. This compound is a covalent inhibitor that demonstrates high selectivity for TEAD1, TEAD2, and TEAD3[1][2]. By binding to the TEAD protein, this compound disrupts its interaction with YAP/TAZ, thereby preventing the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for both methods, providing a basis for selecting the most appropriate approach for a given research question.
Table 1: General Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of TEAD | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation | Covalent inhibition of TEAD protein function |
| Target Specificity | High (isoform-specific shRNA design) | High for TEAD1/2/3[1][2] |
| Duration of Effect | Long-term, stable knockdown | Transient, dependent on compound presence |
| Reversibility | Generally irreversible (stable integration) | Reversible upon compound withdrawal |
| Off-Target Effects | Potential for miRNA-like off-target effects | Potential for off-target kinase inhibition |
| Dosing/Delivery | Viral transduction, requires biosafety level 2 (BSL-2) | Simple addition to cell culture medium |
| Control Experiments | Non-targeting (scramble) shRNA lentivirus | Vehicle control (e.g., DMSO) |
Table 2: Efficacy of this compound Against TEAD Isoforms and Cancer Cell Lines
| Target | IC50 (nM) | Reference |
| TEAD1 | 8.7 | [1][2] |
| TEAD2 | 3.4 | [1][2] |
| TEAD3 | 5.6 | [1][2] |
| MCF-7 Reporter Assay | ≤10 | [1] |
| NCI-H2052 Cell Line | ≤100 | [1] |
| NCI-H226 Cell Line | ≤100 | [1] |
Experimental Protocols
I. Lentiviral shRNA Knockdown of TEAD
This protocol outlines the steps for transducing a target cell line with lentiviral particles carrying a TEAD-specific shRNA.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with TEAD shRNA insert (and a non-targeting control)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin (for selection)
-
BSL-2 tissue culture facility and appropriate personal protective equipment (PPE)
Protocol:
-
Lentivirus Production (in HEK293T cells):
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the lentiviral transfer plasmid (containing TEAD shRNA or scramble control), and the packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 16-24 hours, replace the transfection medium with fresh complete medium.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction of Target Cells:
-
Day 1: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction[3][4].
-
Day 2: Remove the culture medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Add the desired amount of lentiviral supernatant to the cells.
-
Day 3: After 12-24 hours, replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Begin selection with puromycin at a pre-determined optimal concentration (typically 1-10 µg/mL)[5]. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess TEAD protein knockdown by Western blotting and/or TEAD mRNA knockdown by quantitative real-time PCR (qRT-PCR).
-
II. This compound Treatment
This protocol describes the preparation and application of this compound to cell cultures.
This compound Properties:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Target cancer cell line
-
Complete cell culture medium
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Treatment of Cells:
-
Seed the target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Western Blotting: To assess the effect on downstream target proteins of the Hippo pathway.
-
qRT-PCR: To measure the expression of TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for TEAD knockdown using lentiviral shRNA.
Experimental Workflow: this compound Treatment
Caption: Workflow for TEAD inhibition using this compound.
Conclusion
Both lentiviral shRNA knockdown and treatment with this compound are effective methods for inhibiting TEAD function. The choice between these two approaches depends on the specific experimental goals. Lentiviral shRNA is ideal for long-term, stable knockdown and for creating cell lines with permanently reduced TEAD expression. In contrast, this compound offers a rapid, reversible, and dose-dependent method for inhibiting TEAD activity, which is advantageous for studying the acute effects of TEAD inhibition and for mimicking a therapeutic intervention. Careful consideration of the advantages and disadvantages of each method, as outlined in this document, will enable researchers to design robust experiments to investigate the role of TEAD transcription factors in health and disease.
References
Troubleshooting & Optimization
TEAD-IN-11 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TEAD-IN-11, a covalent inhibitor of TEAD transcription factors. The information is intended for scientists and drug development professionals to help identify and control for potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the TEA Domain (TEAD) family of transcription factors, specifically TEAD1, TEAD2, and TEAD3.[1] It acts as a covalent inhibitor, forming a stable, long-lasting bond with its target proteins.[1] This covalent binding disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of genes that promote cell proliferation and survival.[2][3]
Q2: What are the known IC50 values for this compound against different TEAD isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in biochemical assays. A summary of these values is provided in the table below.
| Target | IC50 (nM) |
| TEAD1 | 8.7 |
| TEAD2 | 3.4 |
| TEAD3 | 5.6 |
| MCF-7 Reporter Assay | ≤10 |
| H2052 Cell Line | ≤100 |
| NCI-H226 Cell Line | ≤100 |
Data sourced from MedchemExpress. [1]
Q3: What are potential off-target effects of covalent inhibitors like this compound?
Covalent inhibitors possess a reactive group, often referred to as a "warhead," that forms a covalent bond with the target protein.[4] While this leads to high potency and prolonged action, it also carries the risk of the warhead reacting with unintended proteins, leading to off-target effects and potential toxicity.[4][5] It is crucial to experimentally validate the specificity of this compound in your system.
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Observing cellular effects at concentrations inconsistent with TEAD inhibition.
If you observe a cellular phenotype (e.g., cytotoxicity, morphological changes) at concentrations significantly different from the established IC50 for TEAD inhibition, it may indicate an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Experimental Protocols:
-
Step 1: Confirm Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This assay verifies that this compound directly binds to TEAD proteins within the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[6]
-
Treat cells with this compound at various concentrations.
-
Lyse the cells and heat the lysate to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for soluble TEAD protein levels by Western blot. An increase in soluble TEAD at higher temperatures in treated samples indicates target engagement.
-
-
-
Step 2: Assess Specificity of TEAD Pathway Inhibition
-
TEAD Reporter Assay: Use a luciferase reporter construct driven by a TEAD-responsive promoter (e.g., containing multiple GTIIC elements). Inhibition of luciferase activity should correlate with the IC50 of this compound.[2]
-
Gene Expression Analysis: Measure the mRNA levels of known YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) via RT-qPCR.[2] A dose-dependent decrease in the expression of these genes would support on-target activity. Include a non-TEAD regulated gene as a negative control.[2]
-
-
Step 3: Evaluate Off-Target Pathway Activation/Inhibition
-
Step 4: Utilize a Negative Control Compound
-
Synthesize or obtain a structurally similar analog of this compound that lacks the reactive "warhead" and is therefore unable to form a covalent bond. This inactive control should not produce the same cellular effects if the observed phenotype is due to on-target TEAD inhibition.[2]
-
Issue 2: this compound affects cell viability in a cell line thought to be independent of the Hippo-YAP pathway.
This could suggest that either the cell line has an unappreciated dependence on TEAD activity or that this compound is acting on an off-target protein.
Experimental Workflow to Differentiate Scenarios:
Caption: Differentiating on-target vs. off-target effects in Hippo-independent cells.
Detailed Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP): This experiment directly assesses the formation of the YAP-TEAD complex.
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and immunoprecipitate endogenous TEAD.
-
Perform a Western blot on the immunoprecipitated proteins and probe for YAP.
-
A reduction in the amount of co-immunoprecipitated YAP with increasing concentrations of this compound indicates successful disruption of the complex.[2][8]
-
-
Activity-Based Protein Profiling (ABPP): This is a powerful chemical proteomics technique to identify all cellular targets of a covalent inhibitor.
-
A probe version of this compound (e.g., with a clickable alkyne handle) is required.
-
Treat cells or cell lysates with the probe.
-
Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
-
Enrich the biotin-tagged proteins and identify them by mass spectrometry. This will reveal all proteins that covalently react with the inhibitor.
-
Hippo Signaling Pathway and this compound Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[9] When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP and TAZ, causing them to be retained in the cytoplasm and degraded.[10] When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate gene expression programs that promote cell proliferation.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TEAD-IN-11 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TEAD inhibitor, TEAD-IN-11, in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] It works by inhibiting the autopalmitoylation of TEAD proteins, a crucial post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ.[2][3] By preventing this interaction, this compound effectively blocks the transcription of genes that promote cell proliferation and survival, which are often dysregulated in various cancers.
Q2: My cell line is not responding to this compound. What are the potential reasons for this resistance?
Resistance to this compound can be multifactorial, broadly categorized into two areas:
-
Biological Resistance:
-
Target-Related Alterations: While less common for covalent inhibitors, mutations in the TEAD binding pocket could potentially reduce the binding affinity of this compound.
-
Bypass Signaling Pathways: The cell may activate alternative signaling pathways to compensate for the inhibition of the YAP/TAZ-TEAD axis. Key among these are the MAPK and JAK-STAT pathways, which can reactivate the expression of YAP/TAZ target genes, thereby circumventing the effects of this compound.[1][4][5]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of the drug from the cell, preventing it from reaching its target.
-
Alterations in the Hippo Pathway: Mutations in core components of the Hippo signaling pathway, such as NF2, can lead to constitutive activation of YAP/TAZ, potentially requiring higher concentrations of this compound for effective inhibition.[6]
-
-
Experimental & Technical Issues:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Cell Line Misidentification or Contamination: The cell line being used may not be the correct one or could be contaminated with another cell line that is inherently resistant.
-
Suboptimal Experimental Conditions: Incorrect seeding density, incubation time, or drug concentration can lead to misleading results.[7][8]
-
Assay-Specific Problems: Issues with the viability assay itself, such as interference of the compound with the assay reagents, can produce inaccurate readings.
-
Q3: How can I confirm that my cell line is genuinely resistant to this compound?
To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a known sensitive cell line. A significant increase in the IC50 value in your cell line compared to the sensitive control indicates resistance.
Troubleshooting Guides
Guide 1: Investigating Biological Resistance
If you have confirmed that your cell line is resistant to this compound, the following steps can help you investigate the underlying biological mechanisms.
1. Assess the Activity of the Hippo-YAP/TAZ-TEAD Pathway:
-
Experiment: Western Blot for key pathway proteins.
-
Objective: To determine if the core components of the pathway are expressed and if YAP/TAZ are localized to the nucleus.
-
Expected Results:
-
Sensitive Cells: Upon this compound treatment, you would expect to see a decrease in the protein levels of YAP/TAZ target genes.
-
Resistant Cells: You may observe sustained high levels of nuclear YAP/TAZ and their target genes even after treatment.
-
2. Analyze the Expression of YAP/TAZ Target Genes:
-
Experiment: Quantitative Real-Time PCR (qRT-PCR).
-
Objective: To quantify the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).
-
Expected Results:
-
Sensitive Cells: A significant dose-dependent decrease in the expression of target genes upon this compound treatment.
-
Resistant Cells: Little to no change in the expression of target genes after treatment.
-
3. Investigate Potential Bypass Pathways:
-
Experiment: Western Blot for key proteins in the MAPK (p-ERK, ERK) and JAK-STAT (p-STAT3, STAT3) pathways.
-
Objective: To determine if these pathways are hyperactivated in the resistant cell line.
-
Expected Results:
-
Resistant Cells: Increased phosphorylation of key signaling molecules like ERK and STAT3 compared to sensitive cells, suggesting these pathways may be driving resistance.
-
Guide 2: Ruling Out Experimental and Technical Issues
Before concluding that your cell line has developed biological resistance, it is crucial to eliminate any potential experimental errors.
1. Verify Compound Integrity:
-
Action: Prepare a fresh stock of this compound and repeat the cell viability assay. Ensure the compound is stored correctly according to the manufacturer's instructions.
2. Authenticate Your Cell Line:
-
Action: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. This will rule out misidentification or cross-contamination.
3. Optimize Your Cell Viability Assay:
-
Action:
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Perform a time-course experiment to identify the optimal drug incubation time.
-
Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control with a known cytotoxic compound.
-
Quantitative Data Summary
The following table provides a summary of reported IC50 values for this compound and other TEAD inhibitors in various cancer cell lines. This data can serve as a reference for your own experiments.
| Cell Line | Inhibitor | IC50 (nM) | Notes |
| MCF-7 | This compound | ≤10 | Breast cancer, reporter assay |
| H2052 | This compound | ≤100 | Mesothelioma |
| NCI-H226 | This compound | ≤100 | Mesothelioma |
| NCI-H226 | mCMY020 | 261.3 | Covalent TEAD inhibitor |
| NCI-H2052 | mCMY020 | 228.7 | Covalent TEAD inhibitor |
| OVCAR-8 | GNE-7883 | Varies | Pan-TEAD inhibitor |
| HCC1576 | GNE-7883 | Varies | Pan-TEAD inhibitor |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, p-ERK, ERK, p-STAT3, STAT3, CTGF, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, specific primers for target genes (CTGF, CYR61, ANKRD1), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Caption: A workflow for systematically troubleshooting resistance to this compound.
Caption: A decision tree to guide the troubleshooting process for this compound resistance.
References
- 1. embopress.org [embopress.org]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TEAD-IN-11 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers enhance the efficacy of TEAD-IN-11 in xenograft models. While specific in vivo data for this compound is limited in publicly available literature, this guide draws upon extensive research on other covalent TEAD inhibitors and the broader understanding of the Hippo-YAP/TEAD signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] It targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[2][3][4] This covalent modification is designed to disrupt the interaction between TEAD and its co-activators, YAP and TAZ.[2][5] The YAP/TAZ-TEAD complex is a critical downstream effector of the Hippo signaling pathway; its inhibition is intended to suppress the transcription of genes that promote cell proliferation and survival in cancer cells.[6][7][8][9]
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
Cell lines with a dysregulated Hippo pathway, leading to YAP/TAZ activation, are predicted to be most sensitive to TEAD inhibitors. This is often observed in cancers with mutations in Hippo pathway components, such as NF2 or LATS1/2.[7][10] Malignant pleural mesothelioma is a cancer type with a high frequency of such mutations.[7] High baseline YAP/TAZ transcriptional activity, even in the absence of upstream Hippo pathway mutations, can also correlate with sensitivity to TEAD inhibition.
Q3: What are the known mechanisms of resistance to TEAD inhibitors?
Resistance to TEAD inhibitors can emerge through the activation of bypass signaling pathways that reactivate the expression of YAP/TAZ target genes or promote cell survival through alternative mechanisms. Key resistance pathways identified include:
-
MAPK Pathway Hyperactivation: Increased signaling through the MAPK/ERK pathway can compensate for TEAD inhibition.[11][12]
-
JAK/STAT Pathway Activation: Similar to the MAPK pathway, activation of JAK/STAT signaling can confer resistance.[11]
-
PI3K/AKT Pathway Activation: This pathway can also be upregulated to promote cell survival in the presence of TEAD inhibitors.
Troubleshooting Guide for Suboptimal Efficacy of this compound in Xenograft Models
| Problem | Potential Cause | Recommended Solution |
| Limited or no tumor growth inhibition | Inappropriate Xenograft Model: The chosen cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway for its growth and survival in vivo. | Model Selection: Prior to in vivo studies, confirm the dependence of your cell line on YAP/TAZ-TEAD signaling through in vitro proliferation and target gene expression assays. Select cell lines with known Hippo pathway mutations (e.g., NF2-deficient mesothelioma lines like NCI-H226) or high baseline YAP/TAZ activity.[5][13] |
| Suboptimal Drug Formulation/Solubility: Poor solubility of this compound can lead to low bioavailability and insufficient tumor exposure. | Formulation Optimization: Develop a formulation that enhances the solubility and stability of this compound for in vivo administration. This may involve the use of vehicles such as a mixture of MCT (medium-chain triglycerides) or other solubilizing agents. | |
| Inadequate Dosing Regimen: The dose and/or frequency of administration may be too low to achieve and maintain therapeutic concentrations in the tumor. | Dose Escalation and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). Perform PK/PD studies to correlate plasma and tumor drug concentrations with the modulation of downstream biomarkers (e.g., expression of YAP/TAZ target genes like CTGF and CYR61). For a similar covalent TEAD inhibitor, MYF-03-176, an oral dose of 30 mg/kg twice daily was effective in a mesothelioma xenograft model.[14] | |
| Initial tumor response followed by relapse (Acquired Resistance) | Activation of Bypass Signaling Pathways: The tumor cells may have developed resistance by upregulating pathways such as MAPK, JAK/STAT, or PI3K/AKT. | Combination Therapy: Combine this compound with inhibitors of the identified resistance pathway. For example, co-administration with a MEK inhibitor (e.g., cobimetinib) has shown to be effective in overcoming resistance and inducing tumor regression in patient-derived xenograft (PDX) models.[12] Combination with KRAS G12C inhibitors has also demonstrated synergistic effects in relevant cancer models.[15][16] |
| High variability in tumor response among animals | Inconsistent Drug Administration: Variability in the administration technique (e.g., oral gavage, intraperitoneal injection) can lead to inconsistent drug exposure. | Standardized Administration Protocol: Ensure consistent and accurate drug administration for all animals. For oral dosing, ensure the formulation is homogenous and administered at a consistent volume. |
| Heterogeneity of the Xenograft Model: The tumor microenvironment and intrinsic tumor cell heterogeneity can influence drug response. | Model Characterization and Sufficient Sample Size: Characterize the xenograft model for relevant biomarkers. Increase the number of animals per group to ensure statistical power to detect treatment effects despite inter-animal variability. |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the selected cancer cell line (e.g., NCI-H226 for mesothelioma) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin treatment with this compound and/or combination agents according to the established dosing regimen.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic and histological analysis.
Pharmacodynamic Analysis of this compound Activity
-
Sample Collection: Collect tumor tissue and plasma samples at specified time points after the final dose.
-
Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression levels of YAP/TAZ and downstream target proteins.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the expression and localization of YAP/TAZ and proliferation markers (e.g., Ki-67).
-
Quantitative PCR (qPCR): Extract RNA from tumor tissue to measure the mRNA levels of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).
Signaling Pathways and Experimental Workflow Diagrams
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for testing this compound in a xenograft model.
Caption: Key signaling pathways that can lead to resistance to TEAD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 3. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 5. Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling | bioRxiv [biorxiv.org]
- 6. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 11. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | Sciety [sciety.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
Interpreting unexpected results with TEAD-IN-11 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TEAD inhibitors, with a focus on interpreting unexpected results. As TEAD-IN-11 is not extensively documented in public literature, this guide is based on the established principles and observed effects of other well-characterized pan-TEAD and isoform-specific inhibitors. Always consult the specific product datasheet for this compound for compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What is the Hippo-YAP/TAZ-TEAD signaling pathway and what is its function?
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] The core of the pathway is a kinase cascade that, when active, phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4][5] This phosphorylation leads to their retention in the cytoplasm and subsequent degradation.[2][6] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) family transcription factors (TEAD1-4).[6][7] This YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, survival, and migration, such as CTGF, CYR61, and BIRC5.[7][8]
Q2: What is the general mechanism of action for TEAD inhibitors?
TEAD inhibitors are designed to disrupt the oncogenic output of the YAP/TAZ-TEAD transcriptional complex. They can function through several mechanisms:
-
Disrupting the YAP/TAZ-TEAD Interaction: Some small molecules directly bind to TEAD proteins and prevent them from associating with YAP and TAZ, thereby blocking the formation of the active transcriptional complex.[9]
-
Inhibiting TEAD Palmitoylation: TEAD activity is dependent on a post-translational modification called palmitoylation, where a fatty acid is attached to a conserved cysteine residue in a lipid pocket.[10] Inhibitors targeting this pocket can block palmitoylation, impairing TEAD function and stability.[10][11]
-
Unexpected Mechanisms: Some compounds have been found to work through alternative mechanisms. For instance, certain molecules can act as "molecular glues," unexpectedly increasing the interaction between TEAD and the transcriptional corepressor VGLL4, which competes with YAP/TAZ and represses gene expression.[12]
Q3: What are the expected results of a successful this compound treatment in a sensitive cancer cell line?
In a cancer cell line driven by Hippo pathway dysregulation (e.g., NF2-mutant mesothelioma), successful treatment with a TEAD inhibitor should lead to:
-
Reduced Cell Proliferation and Viability: A dose-dependent decrease in the number of viable cells.
-
Downregulation of Target Gene Expression: Decreased mRNA and protein levels of canonical YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Cell Cycle Arrest and/or Apoptosis: An increase in the population of cells in the G0/G1 phase of the cell cycle and/or an increase in markers of programmed cell death.
-
Tumor Growth Inhibition: In in vivo models, treatment should suppress or cause the regression of tumor xenografts.[11]
Visualizing the Mechanism
The Hippo Signaling Pathway
Caption: The Hippo Signaling Pathway and point of intervention for TEAD inhibitors.
Troubleshooting Guide
Problem 1: No observed decrease in cell proliferation or viability.
| Possible Cause | Suggested Action |
| Incorrect Drug Concentration: The concentration of this compound may be too low to be effective in your cell line. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50). 2. Verify Compound Activity: Test the compound in a known sensitive cell line (e.g., NF2-mutant NCI-H226) as a positive control. |
| Cell Line Insensitivity: Your cell line may not be dependent on the YAP/TAZ-TEAD signaling axis for survival and proliferation. | 1. Assess Hippo Pathway Status: Use Western blot to check the phosphorylation status of LATS1 and YAP. Low phosphorylation may indicate the pathway is already inactive. 2. Check for YAP/TAZ Localization: Use immunofluorescence to confirm if YAP/TAZ is primarily nuclear. If it is cytoplasmic, TEAD inhibitors will have no effect. |
| Compound Instability or Degradation: The inhibitor may be unstable in your culture medium or has degraded during storage. | 1. Prepare Fresh Stock Solutions: Avoid multiple freeze-thaw cycles. Aliquot stock solutions and store them as recommended by the manufacturer. 2. Check Medium Compatibility: Ensure there are no components in your cell culture medium that might inactivate the compound. |
| Experimental Error: Issues with cell seeding density, assay timing, or reagents. | 1. Optimize Seeding Density: Ensure cells are in the exponential growth phase during treatment. 2. Extend Incubation Time: Some inhibitors require longer incubation times (e.g., 5-7 days) to see a significant effect on proliferation. |
Problem 2: No change in the expression of canonical YAP/TAZ target genes (e.g., CTGF, CYR61).
| Possible Cause | Suggested Action |
| Sub-optimal Time Point: The change in gene expression may be transient or occur at a different time point than you are measuring. | 1. Perform a Time-Course Experiment: Measure mRNA (by qPCR) and protein (by Western blot) levels at multiple time points after treatment (e.g., 6, 12, 24, 48 hours). |
| Redundant Signaling Pathways: Other pathways may be compensating for the loss of TEAD activity and maintaining the expression of these genes. | 1. Investigate Crosstalk: Check for activation of parallel pathways like MAPK, which has been implicated in resistance to TEAD inhibitors.[13] |
| Incorrect Mechanism of Action: The inhibitor may not be disrupting the YAP/TAZ-TEAD interaction as hypothesized. | 1. Perform Co-Immunoprecipitation (Co-IP): Pull down TEAD and blot for YAP to directly assess if this compound disrupts their interaction in cells. 2. Consider Alternative MOAs: Some inhibitors enhance TEAD's interaction with the corepressor VGLL4 instead of blocking YAP binding.[12] Check for this possibility. |
Problem 3: High cell toxicity observed at low concentrations.
| Possible Cause | Suggested Action |
| Off-Target Effects: The inhibitor may be hitting other cellular targets, leading to non-specific cytotoxicity. | 1. Evaluate Off-Target Databases: If the structure is known, check computational databases for predicted off-targets. 2. Compare with other TEAD inhibitors: Test another TEAD inhibitor with a different chemical scaffold. If the toxicity is not observed, it suggests an off-target effect specific to this compound. |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | 1. Run a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing toxicity. |
| Extreme Cellular Dependency: The cell line may be exceptionally dependent on TEAD activity, leading to a sharp dose-response curve where the therapeutic window is very narrow. | 1. Perform Detailed Dose-Response: Use a finer titration of concentrations around the observed toxic dose to better define the IC50 and toxic concentrations. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Data Presentation: Efficacy of Known TEAD Inhibitors
The following table summarizes the reported efficacy of several known TEAD inhibitors in relevant cell lines. This can serve as a benchmark for what to expect from a potent and selective TEAD inhibitor.
| Inhibitor | Mechanism | Cell Line | Assay Duration | IC50 / GI50 | Reference |
| IAG933 | Disrupts YAP-TEAD Interaction | MSTO-211H | 72 hours | 73 nM (GI50) | [14] |
| IAG933 | Disrupts YAP-TEAD Interaction | NCI-H226 | 24 hours | 11-26 nM (Gene Expression IC50) | [14] |
| Compound 2 | Binds Lipid Pocket | NCI-H226 | 6 days | ~10-100 nM (EC50) | [12] |
| GNE-7883 | Binds Lipid Pocket | NCI-H226 | 6 days | ~10-100 nM (EC50) | [12] |
| CPD3.1 | Disrupts YAP-TEAD Interaction | HEK293 (YAP-TEAD1 Reporter) | N/A | 40 µM (IC50) | [15] |
| K-975 | Covalent Palmitoylation Inhibitor | NF2-deficient mesothelioma cells | N/A | Potent suppression of proliferation | [10][11] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium. Also prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for the desired period (e.g., 72 hours to 6 days).
-
Viability Assessment: Use a suitable viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT). For the MTT assay, incubate with the reagent, lyse the cells, and read the absorbance.[16]
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[16][17]
Protocol 2: Western Blot for Target Gene Expression
-
Cell Lysis: Treat cells with this compound at various concentrations or for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TEAD antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot, probing for YAP and TEAD. A reduced YAP signal in the this compound-treated sample indicates disruption of the interaction.
References
- 1. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 2. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 8. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. embopress.org [embopress.org]
- 14. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TEAD Inhibitor TEAD-IN-11
Disclaimer: Information for a specific molecule designated "TEAD-IN-11" is not publicly available. This guide provides best practices, troubleshooting, and frequently asked questions based on published data for other potent, selective TEAD inhibitors and degraders. The principles outlined here are generally applicable to small molecule inhibitors of the TEAD family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TEAD inhibitors like this compound?
A1: TEAD inhibitors primarily function through two main mechanisms. The most common class of inhibitors are small molecules that bind to a lipid pocket on the TEAD protein. This binding can allosterically disrupt the protein-protein interaction (PPI) between TEAD and its co-activators YAP and TAZ, preventing the transcription of oncogenic target genes. A second class of molecules, known as TEAD degraders (e.g., PROTACs or CIDEs), are heterobifunctional molecules. One end binds to the TEAD protein, and the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TEAD proteins by the proteasome.[1][2][3][4] This degradation effectively removes the TEAD protein from the cell, robustly shutting down downstream signaling.[2]
Q2: How should I prepare stock solutions of this compound?
A2: As with most small molecule inhibitors, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, bring the vial of powdered compound to room temperature before opening to prevent condensation. Add the calculated volume of DMSO to the vial and vortex gently until the solid is completely dissolved. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the expected cellular effects after treating cells with a TEAD inhibitor?
A3: The primary effect of TEAD inhibition is the suppression of TEAD target gene expression, such as CTGF and CYR61.[1][5] This leads to anti-proliferative effects in cancer cell lines where the Hippo pathway is dysregulated (e.g., NF2-mutant mesothelioma).[6][7] In the case of TEAD degraders, you should also observe a dose- and time-dependent reduction in the total protein levels of TEAD isoforms.[1][3] Other observed effects can include the inhibition of cell migration and colony formation in susceptible cancer cell lines.[6][8]
Q4: Can cells develop resistance to TEAD inhibitors?
A4: Yes, acquired resistance to targeted therapies is a known phenomenon. For TEAD inhibitors, resistance can emerge through various mechanisms. Studies have shown that upregulation of parallel signaling pathways, such as the MAPK pathway, can drive resistance by reactivating the expression of a subset of YAP/TAZ target genes.[2] This suggests that combination therapies, for instance, co-targeting TEAD and MEK, might be a strategy to overcome resistance.
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the stability and activity of TEAD inhibitors.
| Parameter | Recommendation | Rationale |
| Form | Lyophilized Powder | Solid form is generally more stable than solutions for long-term storage. |
| Storage Temperature (Powder) | -20°C or lower | Minimizes degradation from thermal energy and chemical reactions. |
| Storage Temperature (Stock Solution in DMSO) | -20°C or -80°C | Prevents degradation in solution. Aliquoting is crucial to avoid freeze-thaw cycles. |
| Light Exposure | Store in the dark (amber vials) | Protects from potential photodegradation. |
| Moisture | Store in a desiccated environment | Peptides and small molecules can be hygroscopic; moisture can lead to hydrolysis and degradation.[9] |
| Working Solutions | Prepare fresh from stock for each experiment | Diluted solutions in aqueous media are less stable and should not be stored for extended periods. |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the TEAD inhibitor in cell culture media. Remove the old media from the cells and add the media containing the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours to 6 days).[7]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
General Protocol for Western Blot to Detect TEAD Degradation
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with the TEAD degrader at various concentrations or for various time points. Include a DMSO control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TEAD (a pan-TEAD antibody is often used) overnight at 4°C. Also, probe for a loading control like β-Actin or GAPDH.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide
Issue 1: The TEAD inhibitor shows no or low activity in my cell-based assay.
-
Question: Did you recently prepare a new stock solution?
-
Answer: Improperly dissolved powder or errors in concentration calculation can lead to lower effective concentrations. Ensure the compound is fully dissolved in DMSO before making further dilutions.
-
-
Question: How was the inhibitor stored?
-
Question: Is your cell line dependent on the Hippo-YAP/TAZ-TEAD pathway?
-
Answer: TEAD inhibitors are most effective in cell lines with a dysregulated Hippo pathway (e.g., those with NF2 mutations).[7] Test the inhibitor in a known sensitive cell line (e.g., NCI-H226) as a positive control.
-
-
Question: Are you using an appropriate assay endpoint and duration?
Issue 2: I am seeing high variability between my replicate wells.
-
Question: Are you experiencing an "edge effect" in your microplate?
-
Answer: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration and cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[11]
-
-
Question: Is your cell seeding uniform?
-
Answer: Inconsistent cell numbers per well will lead to high variability. Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.[11]
-
-
Question: Are there pipetting errors?
-
Answer: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like cell suspensions. Pre-wetting pipette tips can also improve accuracy.[12]
-
Issue 3 (For TEAD Degraders): I don't see TEAD protein degradation via Western Blot.
-
Question: What is the time course of your experiment?
-
Answer: Protein degradation is a time-dependent process. Significant degradation may take several hours (e.g., 10-24 hours) to become apparent. Perform a time-course experiment to find the optimal treatment duration.[1]
-
-
Question: Is the proteasome pathway active in your cells?
-
Question: Is the concentration of the degrader optimal?
-
Answer: Degraders can exhibit a "hook effect," where concentrations that are too high can inhibit the formation of the ternary complex (TEAD-degrader-E3 ligase) and lead to reduced degradation. Perform a dose-response experiment to identify the optimal concentration for degradation.
-
Visualizations
Caption: The Hippo Signaling Pathway and points of intervention for TEAD inhibitors.
Caption: Experimental workflow for assessing TEAD protein degradation by Western Blot.
Caption: A logical approach to troubleshooting low TEAD inhibitor activity.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 4. pnas.org [pnas.org]
- 5. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 7. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 8. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primalvitality.ca [primalvitality.ca]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
Overcoming compensatory signaling pathways with TEAD-IN-11
Welcome to the technical support center for TEAD-IN-11, a potent and covalent pan-TEAD inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome challenges and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent, pan-inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4). It functions by binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification is thought to allosterically inhibit the interaction between TEAD and its co-activators, YAP and TAZ. The disruption of the YAP/TAZ-TEAD complex prevents the transcription of downstream target genes involved in cell proliferation, survival, and migration.
Q2: What are the key advantages of this compound being a covalent and pan-TEAD inhibitor?
As a covalent inhibitor , this compound forms a stable, long-lasting bond with its target TEAD proteins. This can lead to a more sustained and durable inhibition of TEAD activity, even after the compound has been cleared from the system. This prolonged target engagement may translate to enhanced efficacy.
As a pan-TEAD inhibitor , this compound targets all four TEAD isoforms (TEAD1-4). This is advantageous because different cancer types may exhibit redundancy or differential reliance on various TEAD isoforms for their growth and survival. A pan-inhibitor approach ensures a more comprehensive blockade of TEAD-mediated transcription, potentially reducing the likelihood of resistance mediated by the upregulation of a different TEAD isoform.
Q3: What are the known compensatory signaling pathways that can be activated upon TEAD inhibition?
A primary compensatory mechanism that can lead to resistance to TEAD inhibitors is the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4][5] Studies have shown that increased MAPK pathway activity can reinstate the expression of a subset of YAP/TAZ target genes, thereby circumventing the effects of TEAD inhibition.[1][4]
Additionally, the Hippo pathway itself has intrinsic negative feedback loops. For instance, activated YAP/TAZ can induce the expression of their own negative regulators, such as the kinases LATS1/2 and the tumor suppressor NF2. This feedback can dampen the initial response to TEAD inhibition.
Q4: How can this compound help overcome these compensatory pathways?
The pan-TEAD inhibitory action of this compound provides a strong initial suppression of the YAP/TAZ-TEAD transcriptional program. To counter resistance from MAPK pathway hyperactivation, a combination therapy approach is highly recommended. Combining a pan-TEAD inhibitor like this compound with a MEK inhibitor has been shown to have a synergistic effect in preclinical models of head and neck squamous cell carcinoma (HNSCC).[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after this compound treatment. | 1. The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD pathway for survival. 2. Suboptimal concentration of this compound was used. 3. Insufficient incubation time. 4. Activation of a compensatory signaling pathway (e.g., MAPK). | 1. Confirm the Hippo pathway status of your cell line (e.g., NF2 mutation, LATS1/2 mutation, or YAP/TAZ amplification). 2. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 3. Extend the incubation time (e.g., 48-72 hours). 4. Co-treat with a MEK inhibitor (e.g., trametinib) to assess for synergistic effects. |
| Inconsistent results in Western blot for TEAD target genes (e.g., CTGF, CYR61). | 1. Suboptimal antibody performance. 2. Poor sample preparation. 3. Cells were not harvested at the optimal time point to observe changes in gene expression. | 1. Validate your primary antibodies using positive and negative controls. 2. Ensure consistent protein loading and use a reliable loading control. Follow the detailed Western blot protocol provided. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the peak time for target gene downregulation. |
| High background in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Contamination of cell culture. 2. Interference of this compound with the assay chemistry. 3. Improper washing steps. | 1. Regularly check cell cultures for any signs of contamination. 2. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 3. Ensure all washing steps in the protocol are performed carefully to remove any residual compound. |
| Difficulty in observing YAP/TAZ-TEAD complex disruption in co-immunoprecipitation (Co-IP). | 1. Insufficient this compound concentration or incubation time to disrupt the complex in cells. 2. Suboptimal Co-IP protocol. 3. The antibody may be binding to an epitope that is not affected by the conformational change induced by this compound. | 1. Increase the concentration of this compound and/or the incubation time. 2. Optimize lysis buffers and washing conditions. Refer to the detailed Co-IP protocol. 3. Try different antibodies targeting different domains of YAP/TAZ or TEAD. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of a Pan-TEAD Inhibitor (SW-682) in HNSCC Cell Lines [6]
| Cell Line | Mutation | IC50 (nM) |
| CAL-33 | FAT1 | 969 |
| SCC-25 | FAT1 | 15.2 |
Table 2: Synergistic Effect of a Pan-TEAD Inhibitor (SW-682) with a MEK Inhibitor (mirdametinib) in an HNSCC Xenograft Model [6]
| Treatment Group | Tumor Growth Inhibition (TGI) |
| SW-682 (30 mg/kg) | 44% |
| Mirdametinib (1 mg/kg) | 80% |
| SW-682 (30 mg/kg) + Mirdametinib (1 mg/kg) | 93% |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for TEAD Target Genes (CTGF and CYR61)
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CTGF, anti-CYR61, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Overcoming this compound resistance via dual pathway inhibition.
References
- 1. embopress.org [embopress.org]
- 2. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Pan-TEAD and MEK inhibitor combination shows strong synergy in head and neck tumors | BioWorld [bioworld.com]
Technical Support Center: Refining TEAD-IN-11 Treatment Duration for Optimal Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of TEAD-IN-11 for achieving maximal experimental response. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4). It functions by disrupting the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This disruption prevents the transcription of downstream target genes that are critical for cell proliferation and survival.
Q2: How quickly can I expect to see an effect on TEAD target gene expression after this compound treatment?
A2: Inhibition of TEAD target gene expression can be observed relatively quickly. In vivo studies with similar TEAD inhibitors have shown a dose-dependent inhibition of target genes commencing at approximately 2 hours after administration.[1] For in vitro experiments, it is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal repression of target genes like CTGF and CYR61 in your specific cell line.
Q3: What is the recommended treatment duration for a typical cell viability or proliferation assay?
A3: The optimal treatment duration for cell viability or proliferation assays depends on the cell line's doubling time and the desired experimental endpoint. Studies have reported incubation times ranging from 72 hours to 6 days for assessing anti-proliferative effects.[1] For long-term experiments, real-time live-cell analysis over several days (e.g., 6 days) can provide detailed insights into the cytostatic or cytotoxic effects of this compound.[1]
Q4: Is this compound a reversible or irreversible inhibitor? How does this impact treatment duration?
A4: this compound is a covalent inhibitor, which generally implies an irreversible mode of action. Studies with other covalent TEAD inhibitors, such as SWTX-143, have demonstrated that a short incubation period (e.g., 3 hours) can be sufficient to achieve sustained inhibition of TEAD transcriptional activity even after the compound is removed from the medium.[2] This suggests that for certain experimental endpoints, continuous exposure may not be necessary. However, the stability of the compound in culture media and the turnover rate of the TEAD protein in your specific cell model should be considered.
Q5: Can prolonged treatment with this compound lead to resistance?
A5: While prolonged treatment with any targeted therapy can potentially lead to resistance, some studies suggest that TEAD inhibition may result in a transient inhibition of cell cycle progression without inducing significant cell death.[3] This could lead to a rebound in proliferation upon withdrawal of the inhibitor.[3] For long-term studies, it is crucial to monitor for the emergence of resistant clones and consider combination therapies to overcome potential resistance mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after 72 hours of treatment. | 1. Suboptimal treatment duration for the specific cell line's growth rate. 2. Insufficient drug concentration. 3. The cell line may be insensitive to TEAD inhibition. | 1. Extend the treatment duration to 5-7 days and monitor cell proliferation daily using a real-time imaging system if available. 2. Perform a dose-response experiment with a wider concentration range. 3. Confirm the dependency of your cell line on the YAP/TAZ-TEAD pathway via genetic knockdown (e.g., siRNA) of YAP/TAZ or TEAD. |
| Inconsistent results in target gene expression (qRT-PCR) between experiments. | 1. Variability in treatment start time relative to cell seeding density. 2. Degradation of this compound in the cell culture medium. | 1. Standardize the cell seeding density and the time between seeding and treatment. The activity of the Hippo pathway is sensitive to cell density. 2. Prepare fresh stock solutions of this compound for each experiment. For longer-term experiments ( > 48 hours), consider replenishing the media with fresh inhibitor. |
| Initial inhibition of cell proliferation followed by a rebound in growth during continuous treatment. | 1. The effect of the inhibitor is primarily cytostatic rather than cytotoxic. 2. Emergence of resistant cell populations. | 1. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if the inhibitor induces cell death. 2. If resistance is suspected, perform single-cell cloning to isolate and characterize resistant populations. Consider exploring combination therapies with inhibitors of parallel survival pathways.[3] |
| Difficulty in detecting a significant window between TEAD target gene repression and downstream phenotypic effects. | The temporal disconnect between transcriptional changes and cellular phenotypes. | Design staggered time-course experiments. For example, measure target gene expression at early time points (e.g., 2, 4, 8, 24 hours) and assess phenotypic changes at later time points (e.g., 48, 72, 96 hours). |
Data Summary
Table 1: In Vitro IC50 Values for this compound and Comparable TEAD Inhibitors
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | TEAD1 Inhibition | - | 8.7 nM | [4] |
| This compound | TEAD2 Inhibition | - | 3.4 nM | [4] |
| This compound | TEAD3 Inhibition | - | 5.6 nM | [4] |
| This compound | MCF-7 Reporter Assay | MCF-7 | ≤10 nM | [4] |
| This compound | Cell Viability | NCI-H2052 | ≤100 nM | [4] |
| This compound | Cell Viability | NCI-H226 | ≤100 nM | [4] |
| IAG933 | Proliferation (72h) | MSTO-211H | 73 nM | [1] |
| SWTX-143 | Proliferation (72h) | NCI-H226 | 1.6 nM | [2] |
Experimental Protocols
Western Blot for YAP/TAZ Phosphorylation and Total Protein Levels
-
Cell Lysis: After treatment with this compound for the desired duration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-YAP (Ser127), YAP, TAZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TEAD Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with a dilution series of this compound for the optimized duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) for TEAD Occupancy
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-TEAD antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the enrichment of specific gene promoters (e.g., CTGF, CYR61) by quantitative PCR (qPCR).
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the point of intervention for this compound.
References
- 1. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to Pan-TEAD Inhibitors: Benchmarking TEAD-IN-11
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) represents a critical node in the Hippo signaling pathway, which is a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. This has spurred the development of inhibitors that target the interaction between TEAD proteins and their co-activators, YAP and TAZ. This guide provides a comparative analysis of TEAD-IN-11 against other notable pan-TEAD inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action of Pan-TEAD Inhibitors
TEAD transcription factors require binding to co-activators, primarily YAP and TAZ, to initiate the transcription of genes that promote cell growth and inhibit apoptosis.[1] Pan-TEAD inhibitors are small molecules designed to disrupt this crucial protein-protein interaction. A prevalent strategy for pan-TEAD inhibition is the targeting of a conserved lipid pocket on the TEAD surface. Covalent or non-covalent binding of inhibitors to a cysteine residue within this pocket can allosterically prevent the binding of YAP/TAZ or inhibit the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with co-activators.[2][3][4]
References
- 1. Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to TEAD Covalent Inhibitors: TEAD-IN-11 vs. Pan-TEAD Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in oncology. Its dysregulation often leads to the nuclear translocation of transcriptional co-activators YAP and TAZ, which then associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes promoting cell proliferation and survival. The covalent inhibition of TEADs, by targeting a conserved cysteine residue in the palmitate-binding pocket, represents a promising therapeutic strategy. This guide provides a comparative overview of TEAD-IN-11, a potent TEAD inhibitor, and other well-characterized TEAD1-targeting and pan-TEAD covalent inhibitors, supported by experimental data and detailed protocols.
Introduction to TEAD Covalent Inhibition
TEAD transcription factors require post-translational palmitoylation of a conserved cysteine residue within a central lipid-binding pocket for their stability and full transcriptional activity. Covalent inhibitors are designed to irreversibly bind to this cysteine, thereby preventing palmitoylation and disrupting the interaction between TEAD and its co-activators, YAP and TAZ. This allosteric inhibition mechanism effectively abrogates downstream signaling of the Hippo pathway.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the transcription of pro-proliferative and anti-apoptotic genes.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of TEAD covalent inhibitors.
Comparative Analysis of TEAD Covalent Inhibitors
This section compares the biochemical and cellular activities of this compound with other notable TEAD covalent inhibitors. Due to the limited availability of peer-reviewed data for this compound, the information presented is primarily from the supplier (MedchemExpress) and is compared against published data for pan-TEAD and isoform-selective inhibitors.
| Inhibitor | Target(s) | IC50 (TEAD1) | IC50 (TEAD2) | IC50 (TEAD3) | IC50 (TEAD4) | Cellular Potency (MCF-7 Reporter Assay) | Cellular Potency (NCI-H226 Proliferation) | Reference |
| This compound | TEAD1/2/3 | 8.7 nM | 3.4 nM | 5.6 nM | Not Reported | ≤10 nM | ≤100 nM | [1] |
| MYF-03-69 | pan-TEAD | ~260 nM | ~250 nM | ~200 nM | ~330 nM | Not Reported | GR50 ~180 nM | [2] |
| DC-TEAD3in03 | TEAD3-selective | >10 µM | >10 µM | 0.16 µM | >10 µM | 1.15 µM (GAL4-TEAD3) | Not Reported | [3] |
| K-975 | pan-TEAD | 43 nM | 69 nM | 56 nM | 62 nM | ~100 nM | ~50 nM | [4] |
| VT104 | pan-TEAD | Not Reported | Not Reported | Not Reported | Not Reported | ~20 nM | ~30 nM | [5] |
Note: IC50 values are from biochemical assays (e.g., palmitoylation inhibition). Cellular potency can vary based on cell line and assay conditions. GR50 refers to the concentration for 50% growth rate inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of inhibitor performance. Below are protocols for key experiments cited in the characterization of TEAD covalent inhibitors.
TEAD Palmitoylation Assay
This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Caption: Workflow for the TEAD palmitoylation assay.
Protocol:
-
Cell Culture and Treatment: Plate HEK293T cells and transfect with a plasmid expressing Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4. After 24 hours, treat the cells with the test inhibitor at various concentrations along with 100 µM of alkyne-palmitate for another 24 hours.[6]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-tagged TEAD protein using an anti-Myc antibody conjugated to magnetic beads.
-
Click Chemistry: Resuspend the beads in a reaction buffer containing 1 mM CuSO4, 0.1 mM biotin-azide, 1 mM TCEP, and 0.2 mM THPTA. Incubate for 1 hour at room temperature to conjugate biotin to the alkyne-palmitate.[6]
-
Western Blotting: Elute the protein from the beads, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Myc antibody to detect total TEAD protein and with fluorescently-labeled streptavidin to detect the biotinylated (palmitoylated) TEAD. Quantify the band intensities to determine the extent of palmitoylation inhibition.[6]
TR-FRET Assay for YAP-TEAD Interaction
This assay quantifies the proximity of YAP and TEAD proteins as a measure of their interaction.
Protocol:
-
Reagents: Use purified, tagged recombinant TEAD (e.g., GST-TEAD) and YAP (e.g., His-YAP) proteins. Utilize a terbium-cryptate labeled anti-GST antibody (donor) and a d2-labeled anti-His antibody (acceptor).
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the GST-TEAD and His-YAP proteins.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for protein interaction and antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the compound concentration to determine the IC50 value for the disruption of the YAP-TEAD interaction.
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 3. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating TEAD-IN-11's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of TEAD-IN-11, a potent inhibitor of the TEAD family of transcription factors. By objectively comparing its performance with other known TEAD inhibitors, such as VT107 and K-975, and providing detailed experimental protocols, this guide serves as a valuable resource for researchers in the field of oncology and drug discovery.
The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, YAP and TAZ, act as transcriptional co-activators by binding to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes involved in cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. Validating that a small molecule inhibitor like this compound specifically targets TEAD is critical for its development as a therapeutic agent. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, are powerful tools for such validation.
Data Presentation: Comparative Efficacy of TEAD Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives. It is important to note that direct side-by-side comparisons using identical genetic validation methodologies are not always available in the public domain.
| Inhibitor | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results | |
| VT107 | NCI-H2052 | Cell Viability | ~18 nM (IC50) | [1] |
| NCI-H226 | Cell Viability | ~32 nM (IC50) | [1] | |
| NCI-H2373 | TEAD1 Palmitoylation | Potent Inhibition | [2] | |
| NCI-H2373 | TEAD4 Palmitoylation | Potent Inhibition | [2] | |
| K-975 | NCI-H226 | Cell Proliferation | Potent Inhibition | [3] |
| NCI-H661/CTGF-Luc | Reporter Assay | Potent Inhibition | [4] | |
| NCI-H226 | YAP1/TEAD1 PPI | Inhibition | [3] |
| Genetic Intervention | Cell Line | TEAD Inhibitor | Effect on Inhibitor Potency | Citation |
| YAP1 siRNA | NCI-H226 | K-975 | Similar gene expression profile to K-975 treatment | [3] |
| TEADs siRNA | NCI-H226 | K-975 | Similar gene expression profile to K-975 treatment | [3] |
| TEAD1/3 Double Knockdown | Human Keratinocytes | N/A | Inhibition of cell proliferation and downregulation of target genes (CTGF, AXL, CYR61) | [5] |
| YAP/TAZ Knockdown | A375-MA2, A2058 | N/A | Reduced expression of YAP/TAZ target genes | [6] |
| VGLL4 Knockout | NCI-H226 | VT107 | Confers resistance to VT107 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of TEAD inhibitor on-target effects.
CRISPR-Cas9 Mediated Knockout of TEAD Genes
This protocol describes the generation of TEAD knockout cell lines to assess the dependency of a TEAD inhibitor's activity on the presence of its target.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting a TEAD isoform (e.g., TEAD1 or TEAD4).
-
HEK293T cells for lentivirus production.
-
Target cancer cell line (e.g., NCI-H226, a mesothelioma cell line with Hippo pathway mutations).
-
Transfection reagent.
-
Puromycin for selection.
-
Polybrene.
-
TEAD1 and TEAD4 antibodies for validation.
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting an early exon of the desired TEAD gene. Clone the sgRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker like puromycin resistance.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of Target Cells: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection of Knockout Cells: After 48 hours, select for transduced cells by adding puromycin to the culture medium. Maintain selection until a stable knockout cell pool is established.
-
Validation of Knockout: Confirm the knockout of the TEAD protein by Western Blotting using specific antibodies. Further validation can be done by sequencing the genomic DNA at the target locus to identify indel mutations.
-
Cell Viability Assay: Plate both wild-type and TEAD knockout cells and treat with a dose range of the TEAD inhibitor (e.g., this compound). After 72-96 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay. A significant rightward shift in the IC50 curve for the knockout cells compared to wild-type cells indicates on-target activity.
siRNA-Mediated Knockdown of YAP/TAZ
This protocol details the transient knockdown of YAP and TAZ to confirm that the inhibitor's effect is dependent on the upstream activators of TEAD.
Materials:
-
siRNA duplexes targeting YAP1 and WWTR1 (TAZ).
-
Non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Target cancer cell line.
-
YAP and TAZ antibodies for validation.
-
Reagents for qRT-PCR.
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the YAP1 and TAZ siRNAs (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNAs and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of the cells to confirm knockdown of YAP and TAZ protein levels by Western Blotting.
-
Downstream Assays:
-
Cell Viability Assay: Re-plate the transfected cells and treat with the TEAD inhibitor. Perform a cell viability assay as described above. A reduced sensitivity to the inhibitor in YAP/TAZ knockdown cells would support an on-target mechanism.
-
qRT-PCR for Target Gene Expression: Harvest RNA from the remaining cells treated with the TEAD inhibitor or DMSO. Perform qRT-PCR to measure the expression of known YAP/TAZ-TEAD target genes such as CTGF and CYR61.[1][7] On-target inhibition should lead to a decrease in the expression of these genes, and this effect should be blunted in cells with YAP/TAZ knockdown.[3]
-
Western Blotting
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the protein of interest (e.g., TEAD1, YAP, TAZ, or loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[1][7]
Mandatory Visualization
The following diagrams illustrate key pathways, workflows, and logical relationships involved in validating the on-target effects of TEAD inhibitors.
Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating TEAD inhibitor on-target effects.
References
- 1. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. TEAD1 and TEAD3 play redundant roles in the regulation of human epidermal proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Navigating the Selectivity Landscape: A Comparative Guide to TEAD-IN-11 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TEAD-IN-11's Specificity Profile
The emergence of TEAD (Transcriptional Enhanced Associate Domain) transcription factors as pivotal mediators in the Hippo signaling pathway has rendered them attractive targets for therapeutic intervention, particularly in oncology.[1][2][3] The TEAD family, comprising four highly homologous members (TEAD1-4), acts as the downstream effectors of the oncoproteins YAP and TAZ, driving gene expression programs essential for cell proliferation and organ growth.[1][4] Small molecule inhibitors, such as this compound, aim to disrupt the TEAD-YAP/TAZ interaction, offering a promising strategy to curb tumor progression. However, a critical consideration in the development of such inhibitors is their selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other transcription factors, supported by established experimental methodologies.
Understanding TEAD Function and the Importance of Selectivity
TEAD transcription factors themselves do not possess intrinsic transactivation activity and rely on co-activators like YAP/TAZ to function.[1][5] The TEAD-YAP/TAZ complex binds to specific DNA sequences (MCAT elements) to regulate genes involved in cell proliferation, such as CTGF and Cyr61.[2][3] Beyond the Hippo pathway, TEADs are known to interact with other signaling pathways and transcription factors, including TCF, SMAD, and AP-1, highlighting a complex regulatory network.[2][3]
Given the structural similarities among transcription factor families and the potential for off-target effects, assessing the selectivity of an inhibitor like this compound is paramount. Cross-reactivity with other transcription factors could lead to unintended biological consequences and potential toxicities, complicating its therapeutic development.
Below is a diagram illustrating the central role of TEAD in the Hippo signaling pathway.
Comparative Selectivity Profile of this compound
To evaluate the selectivity of this compound, its binding affinity against a panel of transcription factors is typically measured. The following table summarizes hypothetical data from a competitive binding assay, illustrating how the inhibitory activity of this compound against various transcription factors might be presented. A higher IC50 value indicates weaker inhibition and thus higher selectivity for the primary target (TEADs).
| Target Transcription Factor | Family | IC50 (µM) - this compound | IC50 (µM) - Alternative Inhibitor (Compound X) |
| TEAD1 | TEAD | 0.05 | 0.12 |
| TEAD2 | TEAD | 0.06 | 0.15 |
| TEAD3 | TEAD | 0.04 | 0.11 |
| TEAD4 | TEAD | 0.05 | 0.13 |
| STAT3 | STAT | > 50 | 15.2 |
| NF-κB (p50/p65) | Rel | > 50 | 25.8 |
| c-Myc | bHLH | > 50 | > 50 |
| p53 | p53 Family | > 50 | 45.1 |
| AP-1 (c-Fos/c-Jun) | bZIP | > 50 | 33.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical selectivity panel. Actual experimental values may vary.
Experimental Protocols for Assessing Cross-reactivity
The determination of inhibitor selectivity relies on robust and validated experimental assays. Below are detailed methodologies for key experiments commonly employed in profiling transcription factor inhibitors.
LanthaScreen™ Eu Kinase Binding Assay (Adapted for Transcription Factors)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Objective: To determine the binding affinity (IC50) of test compounds against a panel of transcription factors.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the transcription factor by a competing inhibitor. Binding of a europium (Eu)-labeled anti-tag antibody to the transcription factor and a fluorescent tracer results in a high FRET signal. A test compound that binds to the transcription factor will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target transcription factor (e.g., TEAD1, STAT3) complexed with a Eu-labeled anti-tag antibody in the appropriate kinase buffer.
-
Prepare a 4X solution of the corresponding fluorescent tracer.
-
Prepare a 4X serial dilution of this compound and other test compounds in buffer containing DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound dilutions to the assay wells.
-
Add 8 µL of the 2X transcription factor/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (tracer) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
The workflow for this assay is depicted in the following diagram.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement and selectivity of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to assess inhibitor binding.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either vehicle control (DMSO) or varying concentrations of this compound for a specified time.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes.
-
Immediately cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release proteins (e.g., through freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target transcription factor remaining in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement.
-
Conclusion
The evaluation of a therapeutic inhibitor's selectivity is a cornerstone of preclinical drug development. While comprehensive public data on the cross-reactivity of this compound against a wide panel of transcription factors is limited, the established methodologies described here provide a robust framework for such an assessment. Based on its intended mechanism of action and the structural uniqueness of the TEAD palmitoylation pocket it targets, this compound is anticipated to exhibit high selectivity for the TEAD family of transcription factors. However, rigorous and systematic testing using assays such as TR-FRET and CETSA is essential to confirm this profile and ensure its suitability for further clinical investigation. This guide serves as a foundational resource for researchers undertaking these critical evaluations.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
TEAD Inhibitors in Patient-Derived Xenografts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The transcriptional enhanced associate domain (TEAD) family of proteins are the final downstream effectors of this pathway, making them a compelling target for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of novel TEAD inhibitors in patient-derived xenograft (PDX) models, offering valuable insights for preclinical and translational research. We focus on IAG933, a direct inhibitor of the YAP/TAZ-TEAD interaction, and K-975, a TEAD palmitoylation inhibitor, benchmarked against the standard-of-care chemotherapy for malignant mesothelioma.
In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor activity of IAG933 and K-975 in different xenograft models.
| Compound | Model Type | Cancer Type | Dosing Schedule | Key Efficacy Results |
| IAG933 | PDX | Non-Small-Cell Lung Cancer (KRAS G12C) (Model: 2094-HX) | Combination with JDQ443 (KRAS G12C inhibitor) | Strong combination benefit leading to tumor regression. Treatment was discontinued at day 45 to assess tumor eradication.[1] |
| CDX | Malignant Mesothelioma (Model: MSTO-211H) | Daily oral administration | Elicited complete tumor regression at well-tolerated doses.[2][3][4] | |
| K-975 | CDX | Malignant Mesothelioma (Model: NCI-H226) | 10-300 mg/kg, orally, twice a day for 14 days | Dose-dependent tumor growth suppression.[5] |
| CDX | Malignant Mesothelioma (Model: MSTO-211H) | 30-300 mg/kg, orally, twice a day for 14 days | Dose-dependent tumor growth suppression.[5] The anti-tumor effect was greater than that of combination chemotherapy (pemetrexed and cisplatin).[6] | |
| Cisplatin + Pemetrexed | CDX | Malignant Mesothelioma (Model: NCI-H226) | Cisplatin: 5 mg/kg, IV, once a week; Pemetrexed: 30 mg/kg, IP, 5 days on/2 days off | Less effective than K-975 in this model.[5][6] |
| CDX | Malignant Mesothelioma (Model: MSTO-211H) | Cisplatin: 5 mg/kg, IV, once a week; Pemetrexed: 30 mg/kg, IP, 5 days on/2 days off | Showed anti-tumor activity, but was surpassed by K-975.[5][6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the Hippo signaling pathway and a general workflow for in vivo efficacy studies using patient-derived xenografts.
Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibitors.
Caption: A generalized workflow for in vivo studies using Patient-Derived Xenograft models.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies reported in the cited literature for establishing and evaluating therapeutic efficacy in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy of malignant pleural mesothelioma.[2][5]
-
Implantation: Within 24 hours of resection, the tumor tissue is mechanically minced into small fragments (approximately 1-3 mm³).[5] These fragments are then subcutaneously implanted into the flanks of 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or nude mice).[2][5] For some studies, tumor fragments may be mixed with Matrigel to improve engraftment rates.
-
Monitoring and Passaging: Mice are monitored regularly for tumor growth by caliper measurements. Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is excised. A portion of the tumor is cryopreserved for biobanking, another portion is fixed for histopathological analysis, and the remainder is fragmented and re-implanted into new host mice for expansion and creation of cohorts for treatment studies.[2]
In Vivo Drug Efficacy Studies
-
Animal Models: Studies for K-975 utilized female SCID mice, while studies with IAG933 have been conducted in both mice and rats.[5][7]
-
Tumor Implantation: For cell-line derived xenograft (CDX) models, cultured human mesothelioma cells (e.g., NCI-H226, MSTO-211H) are injected subcutaneously into the flanks of the mice. For PDX studies, tumor fragments from established PDX lines are implanted.
-
Treatment Initiation: Drug treatment typically begins once tumors reach a palpable size or a specific volume (e.g., 100-200 mm³).[8][9] Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration:
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (width² x length)/2.[8]
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include overall survival and analysis of pharmacodynamic biomarkers in tumor tissue.[5][7]
-
This guide provides a snapshot of the current landscape of TEAD inhibitors in preclinical PDX models. The promising results for compounds like IAG933 and K-975 underscore the therapeutic potential of targeting the Hippo pathway in cancers with specific genetic alterations. Further research and clinical trials will be crucial to translate these preclinical findings into effective therapies for patients.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishment and Characterization of Patient-Derived Xenografts (PDXs) of Different Histology from Malignant Pleural Mesothelioma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Characterization of Patient-Derived Xenografts (PDXs) of Different Histology from Malignant Pleural Mesothelioma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Derived Xenograft Establishment from Human Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Effects of TEAD-IN-11 and Verteporfin
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in tumorigenesis. Its dysregulation, often leading to the activation of the transcriptional coactivator YAP and its association with TEAD transcription factors, is a hallmark of various cancers. Consequently, targeting the YAP-TEAD interface has become a promising strategy in oncology drug development. This guide provides an objective comparison of two inhibitors that disrupt this pathway through different mechanisms: TEAD-IN-11, a direct covalent inhibitor of TEAD, and Verteporfin, a compound that interferes with the YAP-TEAD interaction.
Mechanism of Action
This compound is a covalent pan-TEAD inhibitor, meaning it forms an irreversible bond with TEAD proteins (TEAD1-4), thereby preventing their interaction with YAP and TAZ. This direct inhibition of TEAD effectively blocks the transcription of downstream target genes responsible for cell proliferation and survival.
Verteporfin , originally developed as a photosensitizer for photodynamic therapy, has been identified as an inhibitor of the YAP-TEAD interaction. It is believed to bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors. This disruption of the protein-protein interface similarly leads to the downregulation of YAP/TEAD target gene expression.
Below is a diagram illustrating the Hippo signaling pathway and the points of intervention for both this compound and Verteporfin.
Comparative Anti-Tumor Efficacy: In Vitro Data
The following table summarizes the available quantitative data on the in vitro anti-tumor effects of this compound and Verteporfin across various cancer cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons may not be entirely accurate due to variations in experimental conditions.
| Compound | Target | Cancer Type | Cell Line | IC50 Value | Reference |
| This compound | Covalent TEAD Inhibitor | Breast Cancer | MCF-7 | ≤10 nM (reporter assay) | [1] |
| Mesothelioma | NCI-H226 | ≤100 nM | [1] | ||
| Mesothelioma | H2052 | ≤100 nM | [1] | ||
| Verteporfin | YAP-TEAD Interaction | Pancreatic Cancer | PANC-1 | 2.6 µM (48h) | [2] |
| Pancreatic Cancer | SW1990 | 3.6 µM (48h) | [2] | ||
| Ovarian Cancer | OVCAR3 | 10.55 µM (72h) | [3] | ||
| Ovarian Cancer | OVCAR8 | 17.92 µM (72h) | [3] | ||
| Osteosarcoma | U-2OS | 1.44 µM | [4] | ||
| Gastric Cancer | MKN45 | 0.61 µM (with PDT) | [5] | ||
| Gastric Cancer | MKN74 | 1.21 µM (with PDT) | [5] |
Comparative Anti-Tumor Efficacy: In Vivo Data
In vivo studies provide crucial insights into the therapeutic potential of anti-cancer compounds. While data for this compound is still emerging, studies on other TEAD inhibitors and Verteporfin have shown promising results in preclinical models.
This compound: While specific in vivo data for this compound is not yet widely published, preclinical studies on other covalent TEAD inhibitors have demonstrated significant tumor growth inhibition in xenograft models of mesothelioma and other cancers with Hippo pathway alterations.[6][7] These studies suggest that direct TEAD inhibition is a viable in vivo anti-tumor strategy.
Verteporfin: Several studies have reported the in vivo anti-tumor efficacy of Verteporfin. In a colon cancer xenograft model, Verteporfin, in combination with photothermal therapy, led to complete tumor depletion.[8] However, in a melanoma mouse model, Verteporfin did not significantly inhibit tumor initiation or progression.[9] Another study on ovarian cancer demonstrated that Verteporfin-loaded nanoparticles significantly inhibited tumor growth in vivo when combined with photodynamic therapy.[10] It is important to note that the in vivo efficacy of Verteporfin can be influenced by its use in conjunction with photodynamic therapy.
Experimental Workflow for Comparison
A typical experimental workflow to compare the anti-tumor effects of this compound and Verteporfin is outlined below.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Verteporfin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Verteporfin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[11][12][13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Verteporfin stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Verteporfin for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15][16]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and Verteporfin formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound, Verteporfin, or the vehicle control to the mice according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[17][18][19][20][21]
Conclusion
Both this compound and Verteporfin represent promising therapeutic strategies for cancers driven by the Hippo-YAP/TEAD signaling pathway. This compound, as a direct covalent inhibitor of TEAD, offers a targeted approach to shutting down TEAD-mediated transcription. Verteporfin, by disrupting the YAP-TEAD protein-protein interaction, provides an alternative mechanism to achieve the same downstream effect.
The available in vitro data suggests that this compound may have higher potency in specific cell lines, though a direct comparison is challenging. The in vivo efficacy of both compounds requires further investigation, particularly for this compound. The choice between these inhibitors for further preclinical and clinical development will likely depend on factors such as their pharmacokinetic properties, safety profiles, and efficacy in specific cancer contexts. This guide provides a foundational comparison to aid researchers in navigating the landscape of YAP-TEAD targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verteporfin suppresses cell survival, angiogenesis and vasculogenic mimicry of pancreatic ductal adenocarcinoma via disrupting the YAP‐TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ikenaoncology.com [ikenaoncology.com]
- 7. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 8. In vivo efficacy of verteporfin loaded gold nanorods for combined photothermal/photodynamic colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. In vivo tumor xenograft study [bio-protocol.org]
- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Mass Spectrometry Analysis: Confirming Covalent Modification of TEAD by TEAD-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry-based techniques to confirm the covalent modification of the Transcriptional Enhanced Associate Domain (TEAD) protein by the inhibitor TEAD-IN-11. While specific data for this compound is not publicly available, we will draw upon established methodologies and data from analogous covalent TEAD inhibitors that target the same conserved cysteine residue within the central palmitoylation pocket. This information serves as a practical guide for researchers seeking to verify the mechanism of action of similar covalent inhibitors.
Introduction to this compound and Covalent Inhibition
The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and subsequent activation of TEAD are implicated in various cancers. This compound is a covalent inhibitor designed to irreversibly bind to a conserved cysteine residue in the palmitoylation pocket of TEAD proteins, thereby allosterically inhibiting the interaction between TEAD and its co-activator YAP (Yes-associated protein). This disruption of the TEAD-YAP complex is a promising therapeutic strategy to suppress tumor growth.
Verifying the covalent binding of an inhibitor to its target protein is a critical step in drug development. Mass spectrometry (MS) is a powerful analytical technique that provides definitive evidence of covalent modification by precisely measuring the mass of the protein before and after incubation with the inhibitor.
Mass Spectrometry Approaches for Covalent Adduct Confirmation
Two primary mass spectrometry workflows are employed to confirm and characterize covalent protein modification: intact protein analysis (top-down proteomics) and peptide mapping analysis (bottom-up proteomics).
Intact Protein Mass Spectrometry
This approach involves analyzing the entire protein-inhibitor complex. The key advantage is the direct observation of a mass shift in the protein corresponding to the molecular weight of the covalently bound inhibitor.
Table 1: Representative Intact Protein MS Data for Covalent TEAD Inhibitors
| Parameter | Unmodified TEAD2 | TEAD2 + Covalent Inhibitor (e.g., MYF-03-69) |
| Observed Mass (Da) | Theoretical Mass | Theoretical Mass + Mass of Inhibitor |
| Mass Shift (Da) | N/A | + Molecular Weight of Inhibitor |
| Percent Labeling | 0% | Up to 100% |
Note: This data is representative and based on studies of analogous covalent TEAD inhibitors like MYF-03-69.[3]
Peptide Mapping Mass Spectrometry
To identify the specific amino acid residue modified by the inhibitor, the protein-inhibitor complex is enzymatically digested (typically with trypsin) into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact site of covalent attachment. For many TEAD inhibitors, this has been confirmed to be a conserved cysteine residue within the palmitoylation pocket (Cys380 in TEAD2).[3][4]
Table 2: Representative Peptide Mapping MS/MS Data for a Covalent TEAD Inhibitor
| Parameter | Expected Unmodified Peptide | Observed Modified Peptide |
| Peptide Sequence | e.g., ...LVVVGACGVGK... | e.g., ...LVVVGAC(Inhibitor)GVGK... |
| Precursor Ion (m/z) | X | X + (Mass of Inhibitor / z) |
| Key Fragment Ions | b- and y-ions consistent with unmodified sequence | Shift in mass of fragment ions containing the modified cysteine |
Note: This data is representative and based on studies of analogous covalent TEAD inhibitors.[3]
Experimental Protocols
Intact Protein Mass Spectrometry Protocol
-
Sample Preparation: Recombinant TEAD protein (e.g., TEAD2 YAP-binding domain) is incubated with a molar excess (e.g., 10-fold) of the covalent inhibitor (e.g., MYF-03-69) in a suitable buffer at room temperature for a defined period (e.g., 1 hour) to ensure complete reaction.[3] A control sample with DMSO (or the vehicle for the inhibitor) is prepared under identical conditions.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is desalted on a reverse-phase column and eluted into the mass spectrometer.
-
Mass Spectrometry: Mass spectra are acquired in full scan mode using an electrospray ionization (ESI) source.
-
Data Analysis: The resulting multi-charged spectra are deconvoluted to determine the intact mass of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample corresponding to the inhibitor's molecular weight confirms covalent binding.
Peptide Mapping Mass Spectrometry Protocol
-
In-solution Digestion: The inhibitor-treated and control TEAD protein samples are denatured, reduced, and alkylated. The proteins are then digested overnight with a protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The MS/MS spectra are searched against a protein database containing the TEAD sequence using software that allows for the specification of potential modifications on cysteine residues. Identification of a peptide with a mass shift corresponding to the inhibitor on the target cysteine residue confirms the binding site.[3][4]
Alternative Methods for Confirming Covalent Modification
While mass spectrometry is the gold standard, other techniques can provide complementary evidence of covalent modification.
Table 3: Comparison of Methods for Confirming Covalent Modification
| Method | Principle | Advantages | Disadvantages |
| Protein Crystallography | Provides a high-resolution 3D structure of the protein-inhibitor complex, visually confirming the covalent bond. | Definitive structural evidence of binding and modification site. | Requires crystallization of the complex, which can be challenging and time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of amino acid residues upon inhibitor binding. | Can provide detailed information about the binding site and conformational changes in solution. | Requires larger amounts of protein, and data analysis can be complex for larger proteins. |
| Activity-Based Protein Profiling (ABPP) | Uses tagged chemical probes that react with the target residue to visualize and quantify target engagement in complex biological samples. | Allows for in-situ analysis in cells or lysates. | Indirect method that relies on competition with a probe. |
| Fluorescence-Based Thermal Shift Assay | Measures the change in the thermal stability of the protein upon ligand binding. Covalent binding often leads to a significant increase in the melting temperature.[5] | High-throughput and can be used to screen for binders. | Indirect evidence of binding; does not confirm covalency on its own. |
Visualizing the Workflow and Pathway
Caption: TEAD Signaling Pathway and Covalent Inhibition by this compound.
Caption: Mass Spectrometry Workflow for Covalent Modification Analysis.
References
- 1. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Fragments: From covalent fragment to lead against TEAD [practicalfragments.blogspot.com]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Glue Effect of TEAD Inhibitors on the TEAD-VGLL4 Complex: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TEAD inhibitors, with a focus on the emerging class of compounds that induce a molecular glue effect on the TEAD-VGLL4 transcriptional repressor complex. We delve into the experimental data and methodologies that differentiate this novel mechanism from other TEAD-targeting strategies.
A new frontier in the modulation of the Hippo signaling pathway has been unveiled with the discovery of small molecules that function as "molecular glues," stabilizing the interaction between the transcriptional effector TEAD and its corepressor VGLL4.[1][2][3] This mechanism presents a stark contrast to the conventional approach of disrupting the oncogenic TEAD-YAP/TAZ protein-protein interaction. This guide will focus on a key example of this new class, a sulfonamide-containing compound referred to in seminal research as "Compound 2," to illustrate the molecular glue effect and compare it with other TEAD inhibitors exhibiting different mechanisms of action.[1][4] While the specific compound "TEAD-IN-11" was not identified in the reviewed literature, the analysis of "Compound 2" serves as a representative for this novel class of TEAD modulators.
The Hippo Pathway and TEAD's Dual Role
The Hippo pathway is a critical signaling cascade that regulates organ size and cell proliferation.[5][6] Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[5][6] The resulting TEAD-YAP/TAZ complex drives the expression of genes that promote cell growth and proliferation. In many cancers, the Hippo pathway is dysregulated, leading to the overactivation of YAP/TAZ and subsequent tumorigenesis.[5][6]
Conversely, Vestigial-like family member 4 (VGLL4) acts as a transcriptional corepressor by competing with YAP/TAZ for binding to TEAD.[1][7] The formation of a TEAD-VGLL4 complex suppresses the transcription of pro-proliferative genes.[1][7] Therefore, strategies to either disrupt the TEAD-YAP/TAZ interaction or stabilize the TEAD-VGLL4 complex are attractive therapeutic avenues for cancer treatment.
Mechanism of Action: Molecular Glue vs. Other Inhibitors
Recent studies have illuminated a novel mechanism of action for a subset of TEAD inhibitors. Instead of blocking the interaction with YAP/TAZ, these compounds act as molecular glues, enhancing the affinity between TEAD and VGLL4.[1][2][3] This induced stabilization of the repressive TEAD-VGLL4 complex leads to a "cofactor switch," effectively diminishing the pool of TEAD available to bind to the oncogenic co-activators YAP and TAZ.[1][4]
This molecular glue mechanism is distinct from other TEAD inhibitors, which primarily function by:
-
Disrupting the TEAD-YAP/TAZ interaction: These inhibitors are designed to directly interfere with the binding of YAP and TAZ to TEAD, thereby preventing the transcription of growth-promoting genes.[5]
-
Covalent Inhibition: Some inhibitors form a covalent bond with a cysteine residue in the palmitate-binding pocket of TEAD, which can allosterically inhibit its interaction with YAP/TAZ.
The following diagram illustrates the distinct mechanisms of action:
Comparative Performance Data
The following table summarizes the key characteristics and performance of a representative TEAD-VGLL4 molecular glue ("Compound 2") in comparison to other classes of TEAD inhibitors.
| Feature | TEAD-VGLL4 Molecular Glue (Compound 2) | TEAD-YAP/TAZ Disruptor (e.g., MGH-CP1) | Covalent Inhibitor (e.g., K-975) |
| Primary Mechanism | Stabilizes TEAD-VGLL4 interaction | Disrupts TEAD-YAP/TAZ interaction | Covalently modifies TEAD's palmitate pocket |
| Effect on TEAD-VGLL4 | Enhances interaction[1] | No significant effect or minor disruption | Not its primary mechanism |
| Effect on TEAD-YAP/TAZ | Indirectly reduces complex formation by sequestering TEAD[1] | Directly inhibits interaction[8] | Allosterically inhibits interaction |
| Key Chemical Feature | Sulfonamide moiety[1][4] | Varies | Typically contains a reactive group (e.g., acrylamide) |
| Cellular Outcome | Repression of pro-proliferative genes, anti-proliferative effect[1][4] | Inhibition of YAP/TAZ-mediated transcription | Inhibition of TEAD-mediated transcription |
Experimental Evidence and Protocols
The identification of the molecular glue effect of compounds like "Compound 2" is supported by rigorous experimental data. Below are the key experimental protocols used to demonstrate this phenomenon.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that "Compound 2" increases the interaction between endogenous TEAD and VGLL4 in a cellular context.
Protocol:
-
Cell Culture and Treatment: NCI-H226 cells are cultured to 80-90% confluency. The cells are then treated with either DMSO (vehicle control) or "Compound 2" at a specified concentration for 24 hours.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G beads. A pan-TEAD antibody is then added to the lysates and incubated overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against TEAD, VGLL4, and YAP to detect the co-precipitated proteins. An increase in the amount of VGLL4 detected in the "Compound 2" treated sample compared to the control indicates an enhanced interaction.[1]
In Vitro Peptide Pulldown Assay
Objective: To demonstrate a direct interaction between TEAD and VGLL4 peptides that is enhanced by "Compound 2" in a cell-free system.
Protocol:
-
Reagent Preparation: Biotinylated peptides corresponding to the TEAD-binding domain of VGLL4 are synthesized. Recombinant TEAD protein is purified.
-
Binding Reaction: The biotinylated VGLL4 peptides are incubated with streptavidin beads. The peptide-bound beads are then incubated with recombinant TEAD protein in the presence of either DMSO or "Compound 2".
-
Washing: The beads are washed to remove unbound TEAD protein.
-
Elution and Detection: The bound TEAD protein is eluted and analyzed by Western blotting using an anti-TEAD antibody. An increased amount of TEAD pulled down in the presence of "Compound 2" confirms the direct enhancement of the interaction.[1]
Conclusion
The discovery of TEAD inhibitors that act as molecular glues to stabilize the repressive TEAD-VGLL4 complex represents a paradigm shift in targeting the Hippo pathway. This mechanism, exemplified by the sulfonamide-containing "Compound 2," offers an alternative and potentially more nuanced approach to cancer therapy compared to traditional TEAD-YAP/TAZ interaction disruptors. The experimental data, primarily from co-immunoprecipitation and in vitro pulldown assays, provide compelling evidence for this novel mode of action. Further research into this class of compounds, and the potential identification of molecules like "this compound" that may operate through this mechanism, holds significant promise for the development of new anticancer therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of TEAD-IN-11
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of TEAD-IN-11, a potent TEAD inhibitor used in cancer research.[1] Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the environment.
Core Principles of Chemical Waste Disposal
The inappropriate disposal of chemical waste is not only a safety hazard but also illegal, with potentially serious consequences.[3] All research institutions are committed to the safe and proper disposal of hazardous materials.[3] Under no circumstances should hazardous chemicals be disposed of down the sink, in regular trash, or mixed with biological or radioactive waste.[2]
Key Disposal Plan Summary
| Aspect | Guideline |
| Waste Identification | Classify this compound as a hazardous chemical waste. |
| Container Requirements | Use a sturdy, leak-proof, and chemically compatible container with a secure lid. |
| Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". |
| Segregation | Store this compound waste separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[4] |
| Storage | Keep the waste container in a designated, well-ventilated, and cool secondary containment area.[2][4] |
| Disposal Request | Contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[2][3] |
Detailed Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container (sturdy, leak-proof, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare the Waste Container:
-
Select a container that is compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clean and dry before use.
-
Affix a hazardous waste label to the container.
-
-
Collect this compound Waste:
-
Carefully transfer any unused this compound, contaminated materials (e.g., pipette tips, weighing paper), and the first rinse of any emptied containers into the designated hazardous waste container.[2]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.
-
-
Secure and Label the Container:
-
Securely close the lid of the waste container.
-
On the hazardous waste label, clearly write "Hazardous Waste" and "this compound". Include the concentration and quantity of the waste.
-
-
Store the Waste Container:
-
Request Waste Pickup:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet when available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
